N-(2-Aminophenyl)-2-chloronicotinamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminophenyl)-2-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-8(4-3-7-15-11)12(17)16-10-6-2-1-5-9(10)14/h1-7H,14H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSCTFTVNQPHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384169 | |
| Record name | N-(2-Aminophenyl)-2-chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57841-69-7 | |
| Record name | N-(2-Aminophenyl)-2-chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(2-Aminophenyl)-2-chloronicotinamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Aminophenyl)-2-chloronicotinamide is a chemical compound belonging to the nicotinamide class of molecules. While specific research on the biological activity of this compound is not publicly available, its structural analogs, particularly 2-aminonicotinamide and other nicotinamide derivatives, have garnered significant interest in the fields of agriculture and medicine. This guide provides a comprehensive overview of the chemical properties of this compound and delves into the well-documented biological activities, mechanisms of action, and experimental protocols of its structural analogs, offering valuable insights for researchers in drug discovery and development.
Chemical Profile of this compound
This compound is a laboratory-grade chemical reagent. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 57841-69-7 | [1][2] |
| Molecular Formula | C₁₂H₁₀ClN₃O | [1][2] |
| Molecular Weight | 247.68 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Boiling Point | 354.9±37.0 °C (predicted) | [3] |
| Density | 1.409±0.06 g/cm³ (predicted) | [3] |
Synthesis of N-Aryl Nicotinamides: A Proposed Pathway
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and plausible synthetic route can be proposed based on established methods for the synthesis of N-aryl nicotinamides. This typically involves the acylation of an aniline derivative with a nicotinoyl chloride.
Proposed Synthesis of this compound
The synthesis would likely proceed in two main steps:
-
Formation of 2-chloronicotinoyl chloride: 2-chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride.
-
Amidation: The freshly prepared 2-chloronicotinoyl chloride is then reacted with 1,2-phenylenediamine (2-aminoaniline) in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct and facilitate the formation of the amide bond.
Experimental Protocol: General Synthesis of N-(Arylmethoxy)-2-chloronicotinamides
A representative protocol for the synthesis of related N-(arylmethoxy)-2-chloronicotinamides involves the following steps[4]:
-
Acyl Chloride Preparation: 2-chloronicotinic acid is refluxed with thionyl chloride (SOCl₂) until the solution becomes clear, and then refluxed for an additional hour. The excess SOCl₂ is removed under reduced pressure to yield the crude 2-chloronicotinoyl chloride, which is used without further purification.
-
Amidation: The crude acyl chloride is dissolved in a suitable solvent (e.g., dichloromethane). The desired arylmethoxyamine and a base, such as triethylamine, are added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography.
Biological Activities of Nicotinamide Analogs
While data on this compound is lacking, its structural relatives have demonstrated potent biological activities, primarily as antifungal and herbicidal agents.
Antifungal Activity
Several studies have highlighted the potential of nicotinamide derivatives as antifungal agents, particularly against pathogenic fungi like Candida albicans.
3.1.1. Quantitative Antifungal Data of Nicotinamide Derivatives
The following table summarizes the in vitro antifungal activity of some potent nicotinamide analogs against Candida albicans.
| Compound | Structure | MIC (µg/mL) against C. albicans SC5314 | Reference |
| 16g | 2-amino-N-(3-isopropylphenyl)nicotinamide | 0.25 | [5] |
| Fluconazole | (Reference drug) | 0.125 - 0.5 | [5] |
3.1.2. Mechanism of Antifungal Action
The antifungal mechanism of nicotinamide derivatives is believed to be multifactorial, with cell wall disruption being a key mode of action.
-
Cell Wall Disruption: Treatment of C. albicans with active nicotinamide analogs, such as compound 16g , has been shown to cause significant morphological changes to the fungal cell wall. Electron microscopy reveals broken cell wall edges and a thickened space between the cell wall and the cell membrane, which becomes filled with cytosolic fluid. This indicates a compromised cell wall integrity.[5]
-
Inhibition of Biofilm Formation: Biofilms are a crucial virulence factor for many pathogenic fungi, contributing to drug resistance. Potent nicotinamide derivatives have been shown to inhibit the formation of C. albicans biofilms in a dose-dependent manner.[5][6]
-
Synergistic Effects: Nicotinamide itself has been shown to potentiate the activity of conventional antifungal drugs like Amphotericin B. This synergistic interaction is thought to be due to the exacerbation of oxidative damage and excessive histone H3K56 acetylation, a process that is also influenced by Amphotericin B.[7][8]
Herbicidal Activity
Derivatives of 2-chloronicotinamide have also been investigated for their herbicidal properties. A series of N-(arylmethoxy)-2-chloronicotinamides exhibited significant herbicidal activity against bentgrass (Agrostis stolonifera) at a concentration of 100 µM.[4] One particular compound, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, showed excellent activity against duckweed (Lemna paucicostata) with an IC₅₀ value of 7.8 µM.[9]
Experimental Protocols for Biological Evaluation
In Vitro Antifungal Susceptibility Testing
A standard method for determining the minimum inhibitory concentration (MIC) of antifungal compounds is the broth microdilution assay.
Protocol:
-
Preparation of Fungal Inoculum: A suspension of the fungal strain (e.g., C. albicans) is prepared and adjusted to a specific concentration (e.g., 10³ cells/mL) in RPMI 1640 medium.
-
Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The fungal inoculum is added to each well, and the plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.
Biofilm Inhibition Assay
The effect of a compound on biofilm formation can be assessed using a crystal violet staining method.
Protocol:
-
Biofilm Formation: Fungal cells are incubated in a 96-well plate in a suitable medium to allow for biofilm formation. The test compound at various concentrations is added to the wells.
-
Washing: After incubation, the wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: The remaining biofilms are stained with a 0.1% crystal violet solution.
-
Destaining and Quantification: The stain is solubilized with ethanol, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
Conclusion and Future Directions
This compound belongs to a class of compounds with demonstrated potential in both agricultural and medicinal applications. While this specific molecule remains uncharacterized in terms of its biological activity, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential antifungal or herbicidal agent. Future research should focus on the synthesis and biological evaluation of this compound to determine its specific activity profile and mechanism of action. Structure-activity relationship studies, guided by the data from its analogs, could lead to the development of novel and potent bioactive compounds. The detailed experimental protocols provided in this guide offer a starting point for such investigations.
References
- 1. This compound ,57841-69-7 _Chemical Cloud Database [chemcd.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | 57841-69-7 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall [mdpi.com]
- 6. Effect of Nicotinamide Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Nicotinamide potentiates amphotericin B activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
N-(2-Aminophenyl)-2-chloronicotinamide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available information on N-(2-Aminophenyl)-2-chloronicotinamide. A comprehensive literature search has revealed a significant lack of published experimental data regarding its synthesis, physical properties, and biological activity. The information presented herein is based on predicted data from chemical suppliers and general knowledge of related compounds.
Chemical Structure and Properties
This compound is a synthetic organic compound featuring a 2-chloronicotinamide moiety attached to a 1,2-phenylenediamine core.
Chemical Structure:
Molecular Formula: C₁₂H₁₀ClN₃O[1]
Molecular Weight: 247.68 g/mol [2]
CAS Registry Number: 57841-69-7[1]
Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 354.9 ± 37.0 °C | [3][4] |
| Density | 1.409 ± 0.06 g/cm³ | [3][4] |
| pKa | 10.65 ± 0.70 | [3][4] |
Note: Experimental determination of properties such as melting point, solubility in various solvents, and octanol-water partition coefficient (LogP) is crucial for any research and development activities.
Synthesis
A specific, peer-reviewed synthesis protocol for this compound has not been identified in the public domain. However, a general synthetic approach can be proposed based on the well-established amidation reaction between an acid chloride and an amine.
Proposed Synthetic Pathway
The logical synthetic route would involve the acylation of 1,2-phenylenediamine with 2-chloronicotinoyl chloride.
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)
This is a hypothetical protocol and requires optimization and validation.
-
Activation of 2-Chloronicotinic Acid: 2-Chloronicotinic acid is converted to its more reactive acid chloride derivative, 2-chloronicotinoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of dimethylformamide (DMF). The reaction is usually performed at room temperature or with gentle heating.
-
Amidation Reaction: In a separate reaction vessel, 1,2-phenylenediamine is dissolved in an appropriate aprotic solvent (e.g., DCM, tetrahydrofuran) containing a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to act as a scavenger for the HCl byproduct. The solution is cooled in an ice bath.
-
Coupling: The freshly prepared 2-chloronicotinoyl chloride solution is added dropwise to the cooled solution of 1,2-phenylenediamine. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., dilute HCl) to remove excess amine, a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted acid chloride and HCl, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product would likely require further purification by techniques such as column chromatography on silica gel or recrystallization to yield the pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Biological Activity and Potential Applications
As of the date of this document, there is no published research detailing the biological activity, mechanism of action, or therapeutic potential of this compound.
However, the nicotinamide scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of nicotinamide have been investigated for a wide range of therapeutic applications, including as:
-
Antifungal Agents: Some 2-aminonicotinamide derivatives have shown potent in vitro activity against various fungal strains, including Candida albicans.[5][6] Their mechanism of action can involve the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, which is essential for the fungal cell wall integrity.[5][6]
-
Antimicrobial Agents: Other nicotinamide derivatives have demonstrated antibacterial activity against a spectrum of pathogens.
-
Enzyme Inhibitors: The nicotinamide core is a key component of the coenzyme NAD(H) and is recognized by a wide variety of enzymes. Synthetic derivatives can be designed to target specific enzyme active sites.
Given the structural similarity to other biologically active nicotinamides, this compound could be a candidate for screening in various biological assays, particularly in the areas of antifungal and antimicrobial research.
Hypothetical Workflow for Biological Evaluation
Should a research program be initiated for this compound, a typical workflow for its initial biological evaluation would be as follows:
Caption: A general workflow for the biological evaluation of a novel chemical entity.
Conclusion and Future Directions
This compound is a chemical entity for which there is a notable absence of experimental data in the public domain. While its structure suggests potential biological activity based on the known properties of the nicotinamide class of compounds, this remains to be experimentally validated.
Future research on this molecule would require:
-
Development and optimization of a reliable synthetic protocol.
-
Thorough physicochemical characterization, including determination of melting point, solubility, and spectroscopic properties.
-
Comprehensive biological screening to identify any potential therapeutic activities.
-
If biological activity is confirmed, subsequent studies to elucidate the mechanism of action and structure-activity relationships.
This technical guide serves as a foundational document based on available information and theoretical considerations, highlighting the significant opportunities for novel research into the properties and potential applications of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. molecularinfo.com [molecularinfo.com]
- 3. This compound | 57841-69-7 [m.chemicalbook.com]
- 4. This compound CAS#: 57841-69-7 [m.chemicalbook.com]
- 5. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
N-(2-Aminophenyl)-2-chloronicotinamide: A Technical Overview
CAS Number: 57841-69-7
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(2-Aminophenyl)-2-chloronicotinamide is a substituted nicotinamide derivative. While extensive research exists for the broader class of nicotinamide analogs, revealing a wide array of biological activities, specific public domain data on the biological effects, mechanism of action, and associated experimental protocols for this particular compound (CAS 57841-69-7) are currently unavailable. This document provides a summary of the available chemical and structural information for this compound and offers a contextual overview based on the activities of structurally related nicotinamide derivatives.
Chemical Properties and Synthesis
A summary of the key chemical properties for this compound is presented in Table 1.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57841-69-7 | [1] |
| Molecular Formula | C₁₂H₁₀ClN₃O | [1] |
| Molecular Weight | 247.68 g/mol | [1] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature |
The synthesis of this compound can be achieved through the reaction of 2-chloronicotinoyl chloride with 1,2-phenylenediamine. This reaction involves the formation of an amide bond between the acyl chloride and the aniline.
Biological Context: The Nicotinamide Scaffold
Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular metabolism and energy production. Derivatives of nicotinamide have been extensively explored in medicinal chemistry and have demonstrated a broad spectrum of biological activities, including but not limited to:
-
Antifungal Activity: Certain 2-aminonicotinamide derivatives have been shown to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi, leading to potent antifungal effects against pathogens such as Candida albicans and Cryptococcus neoformans.[2][3]
-
Kinase Inhibition: The nicotinamide scaffold has been utilized in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
-
Histone Deacetylase (HDAC) Inhibition: Some nicotinamide derivatives have been investigated as inhibitors of HDACs, enzymes that play a key role in the epigenetic regulation of gene expression and are important targets in oncology.[4]
-
Succinate Dehydrogenase (SDH) Inhibition: In the field of agrochemicals, nicotinamide derivatives have been developed as fungicides that target the mitochondrial respiratory chain by inhibiting succinate dehydrogenase.[5]
It is plausible that this compound could serve as a scaffold or an intermediate in the synthesis of more complex molecules with potential biological activities within these domains. However, without specific experimental data, its biological profile remains uncharacterized.
Experimental Protocols and Data
A thorough search of scientific literature and chemical databases did not yield any specific experimental protocols or quantitative biological data for this compound. There are no published in vitro or in vivo studies, screening assays, or clinical trials associated with this compound.
Signaling Pathways and Mechanistic Insights
Due to the lack of biological data, there is no information on any signaling pathways that may be modulated by this compound. Any potential mechanism of action can only be hypothesized based on the activities of structurally related compounds.
Logical Workflow for Future Investigation
For researchers interested in exploring the potential of this compound, a logical experimental workflow could be initiated.
Caption: Proposed workflow for the biological characterization of this compound.
Conclusion
This compound (CAS 57841-69-7) is a chemical entity for which specific biological activity data is not publicly available. While its structural backbone, the nicotinamide scaffold, is prevalent in a multitude of biologically active compounds, the specific substitutions in this molecule make it unique and its biological effects unpredictable without empirical evidence. This technical guide serves to summarize the available chemical information and to provide a framework for potential future research endeavors aimed at elucidating the biological role, if any, of this compound. Researchers are encouraged to perform initial broad-spectrum screening to uncover any potential biological activity, which would then warrant more in-depth mechanistic studies.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 4. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide, a molecule of interest in medicinal chemistry and drug development. The synthesis originates from 2-chloronicotinic acid and involves a critical amide bond formation step with o-phenylenediamine. This document details the chemical properties of the target compound, a proposed synthetic pathway with a detailed experimental protocol, and relevant characterization data.
Core Compound Properties
A summary of the key chemical identifiers and properties of the reactants and the final product is provided in Table 1.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.55 | 2942-59-8 |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 95-54-5 |
| This compound | C₁₂H₁₀ClN₃O | 247.68 | 57841-69-7 |
Synthetic Pathway and Experimental Protocol
The synthesis of this compound from 2-chloronicotinic acid is achieved through a two-step, one-pot procedure. The first step involves the activation of the carboxylic acid group of 2-chloronicotinic acid to form the more reactive acyl chloride intermediate, 2-chloronicotinoyl chloride. This is immediately followed by the amidation reaction with o-phenylenediamine to yield the final product.
Reaction Scheme
The overall synthetic transformation is depicted in the following scheme:
Caption: Synthetic pathway for this compound.
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Caption: Experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of related nicotinamide derivatives.
Materials:
-
2-Chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
o-Phenylenediamine
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Activation of 2-Chloronicotinic Acid:
-
To a solution of 2-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride/oxalyl chloride and the solvent. The resulting crude 2-chloronicotinoyl chloride is used in the next step without further purification.
-
-
Amidation Reaction:
-
In a separate flask, dissolve o-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Dissolve the crude 2-chloronicotinoyl chloride from the previous step in anhydrous DCM and add it dropwise to the solution of o-phenylenediamine and triethylamine.
-
After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Expected Results and Characterization
While a specific yield for this reaction is not available in the cited literature, similar amidation reactions typically proceed with moderate to high yields. The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Table 2: Characterization Data for this compound
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenylenediamine and chloronicotinamide moieties, as well as signals for the amine (NH₂) and amide (NH) protons. |
| ¹³C NMR | Resonances for the carbon atoms of the two aromatic rings and the amide carbonyl carbon. |
| Mass Spec. | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (247.68 g/mol ). The isotopic pattern for one chlorine atom should be observable. |
| Purity | Expected purity of >95% after purification.[1] |
Signaling Pathways and Biological Context
While this document focuses on the chemical synthesis, it is important to note that nicotinamide derivatives are often investigated for their biological activities. As analogs of nicotinamide, they can potentially interact with a variety of signaling pathways. For instance, they may influence enzymes involved in NAD⁺ metabolism or act as inhibitors of certain kinases or other enzymes. Further research would be required to elucidate the specific biological targets and signaling pathways modulated by this compound.
Caption: Potential biological interaction of the compound.
Conclusion
This technical guide outlines a reliable and adaptable method for the synthesis of this compound from 2-chloronicotinic acid. The described two-step, one-pot procedure involving the formation of an acyl chloride intermediate followed by amidation is a standard and efficient approach for creating such amide bonds. While specific reaction yields and detailed spectroscopic data were not available in the public domain, the provided protocol, based on analogous transformations, offers a solid foundation for researchers to produce and characterize this compound for further investigation in drug discovery and development.
References
Physical and chemical properties of N-(2-Aminophenyl)-2-chloronicotinamide
This technical guide provides a comprehensive overview of the known physical and chemical properties of N-(2-Aminophenyl)-2-chloronicotinamide. Due to the limited availability of published experimental data for this specific compound, this document also presents a proposed synthetic route and discusses potential biological activities based on the analysis of its structural motifs and data from related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(2-aminophenyl)pyridine-3-carboxamide | - |
| CAS Number | 57841-69-7 | |
| Molecular Formula | C₁₂H₁₀ClN₃O | |
| Molecular Weight | 247.68 g/mol | |
| Appearance | Not reported | - |
| Melting Point | Not reported | - |
| Boiling Point (Predicted) | 354.9 ± 37.0 °C | |
| Density (Predicted) | 1.409 ± 0.06 g/cm³ | |
| Solubility | Not reported | - |
| pKa (Predicted) | 10.65 ± 0.70 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions, specifically the amidation of 2-chloronicotinoyl chloride with 1,2-phenylenediamine.
Proposed Synthesis of this compound
The proposed synthesis involves a two-step process starting from 2-chloronicotinic acid.
Step 1: Synthesis of 2-chloronicotinoyl chloride
2-chloronicotinic acid can be converted to its corresponding acid chloride, 2-chloronicotinoyl chloride, by refluxing with an excess of thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or neat. After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.
Step 2: Amidation of 2-chloronicotinoyl chloride with o-phenylenediamine
The crude 2-chloronicotinoyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran (THF). To this solution, a solution of o-phenylenediamine in the same solvent is added dropwise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the crude product. The crude this compound can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been reported. However, its chemical structure, featuring a 2-chloronicotinamide core linked to an aminophenyl group, suggests potential interactions with various biological targets. Nicotinamide derivatives are known to be involved in a wide range of biological processes, and the introduction of a 2-aminophenyl group could confer novel activities.
Based on the structural similarity to known kinase inhibitors and other biologically active molecules, it is hypothesized that this compound could potentially act as an inhibitor of certain protein kinases. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the kinase, and the aminophenyl moiety could provide additional hydrogen bonding interactions to enhance binding affinity and selectivity.
A hypothetical signaling pathway that could be modulated by this compound is the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer and inflammatory diseases.
This diagram illustrates a potential mechanism where this compound could inhibit a kinase (e.g., RAF) within the MAPK pathway, thereby blocking downstream signaling and affecting cellular processes like proliferation and survival. It is crucial to emphasize that this is a speculative model that requires experimental validation through biological assays such as kinase activity screens and cellular proliferation assays.
Conclusion
This compound is a compound with defined fundamental chemical properties but a notable lack of extensive experimental characterization in the public domain. This guide has summarized the available data and provided a scientifically plausible, though hypothetical, framework for its synthesis and potential biological activity. Further experimental investigation is necessary to fully elucidate the physical, chemical, and biological profile of this compound and to explore its potential applications in research and drug development.
The Expanding Frontier of Nicotinamide Derivatives: A Technical Guide to Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide, a fundamental B vitamin, continues to be a cornerstone in the development of novel therapeutics. Its derivatives are a burgeoning class of molecules with diverse pharmacological activities, targeting a wide array of enzymes and signaling pathways implicated in cancer, metabolic disorders, neurodegenerative diseases, and infectious diseases. This technical guide provides an in-depth overview of recent advancements in the discovery, synthesis, and biological evaluation of novel nicotinamide derivatives, presenting key data, detailed experimental protocols, and visual representations of critical pathways and workflows.
Therapeutic Landscape of Novel Nicotinamide Derivatives
Recent research has illuminated the potential of nicotinamide derivatives across various therapeutic areas. These compounds have been ingeniously designed to modulate the activity of key enzymes, including Poly(ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and sirtuins, as well as to exhibit potent antimicrobial and antifungal properties.
PARP Inhibition for Cancer Therapy
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[1] Inhibiting PARP-1 has emerged as a promising strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1] Novel nicotinamide derivatives have been designed as PARP-1 inhibitors, often mimicking the nicotinamide moiety of the natural substrate NAD+.[1]
A series of inhibitors based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold have shown promising results.[1] The design of these inhibitors leverages the common structural features of known PARP-1 inhibitors, which include an aromatic ring and a carboxamide moiety responsible for hydrogen bonding and pi-stacking interactions within the enzyme's active site.[1]
Histone Deacetylase (HDAC) Inhibition
Histone deacetylase (HDAC) inhibitors are a class of anticancer agents that interfere with the function of HDACs, leading to hyperacetylation of histones and other proteins, and ultimately resulting in cell cycle arrest and apoptosis. Many FDA-approved HDAC inhibitors contain a hydroxamate group as a zinc-binding group (ZBG), which can lead to metabolic abnormalities.[2] To circumvent this, researchers have focused on developing non-hydroxamate HDAC inhibitors.
A series of novel nicotinamide derivatives have been designed and synthesized as potential HDAC3 inhibitors.[2] These compounds have demonstrated significant anti-proliferative activity against various cancer cell lines.[2]
Sirtuin Modulation
Sirtuins are a class of NAD+-dependent protein deacylases that play critical roles in metabolism, DNA repair, and aging.[3][4] Both activation and inhibition of specific sirtuin isoforms are being explored for therapeutic benefit. Nicotinamide itself is a known pan-sirtuin inhibitor.[4]
Nicotinamide riboside (NR), a nicotinamide derivative, has been identified as a selective allosteric activator of SIRT5, a mitochondrial sirtuin.[5] This discovery opens avenues for developing more potent and isoform-selective sirtuin activators for metabolic and age-related diseases.[5]
Antimicrobial and Antifungal Applications
The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics and antifungals. Nicotinamide derivatives have emerged as a promising scaffold for the development of such agents.
Novel N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and shown to possess significant fungicidal activity, particularly against cucumber downy mildew.[6] Another study reported the synthesis of nicotinamides from nicotinic acid and thiocarbohydrazones with broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[7] Furthermore, a series of nicotinamide derivatives were found to be potent antifungal agents by disrupting the fungal cell wall.[8][9]
Synthesis Strategies for Novel Nicotinamide Derivatives
The synthesis of novel nicotinamide derivatives often involves multi-step reaction sequences, leveraging a variety of organic chemistry transformations. Common strategies include acylation, amidation, and multi-component reactions.
General Synthesis Workflow
The synthesis of many nicotinamide derivatives follows a general workflow that can be adapted based on the desired final compound.
Green Synthesis Approaches
In recent years, there has been a push towards more environmentally friendly and sustainable synthetic methods. A green, concise synthesis of nicotinamide derivatives has been developed using Novozym® 435, a lipase from Candida antarctica, in continuous-flow microreactors.[10][11] This biocatalytic approach offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher yields, and significantly shorter reaction times (from 24 hours to 35 minutes).[10][11]
Quantitative Biological Data
The biological activity of novel nicotinamide derivatives is typically quantified using various in vitro assays. The following tables summarize key quantitative data from recent studies.
Table 1: In Vitro Fungicidal and Antimicrobial Activity
| Compound ID | Target Organism | Assay Type | Result | Reference |
| NTM18 | Rhizoctonia solani | In vivo | 94.44% control effect at 200 mg/L | [12] |
| 4a | Botrytis cinerea | In vitro | 40.54% inhibition | [13] |
| NC 3 | P. aeruginosa & K. pneumoniae | Broth microdilution | 50% growth inhibition at 0.016–0.064 mM | [7] |
| NC 4 | Candida albicans | Broth microdilution | Complete inhibition below 1 mM | [7] |
| 16g | Candida albicans SC5314 | MIC | 0.25 µg/mL | [8][9] |
| 16g | Fluconazole-resistant C. albicans | MIC | 0.125-1 µg/mL | [8][9] |
Table 2: In Vitro Enzyme Inhibition and Antiproliferative Activity
| Compound ID | Target Enzyme/Cell Line | Assay Type | IC50/EC50 | Reference |
| 4b | Succinate Dehydrogenase (SDH) | Enzymatic inhibition | 3.18 µM | [13] |
| 6b | Pan-HDAC | Enzymatic inhibition | 4.648 µM | [2] |
| 6n | Pan-HDAC | Enzymatic inhibition | 5.481 µM | [2] |
| 6b | HDAC3 | Enzymatic inhibition | 0.694 µM | [2] |
| 6b | B16F10 (melanoma) | Antiproliferative | 4.66 µM | [2] |
| 3l | Helminthosporium maydis | Antifungal | 33.5 µM | [14] |
| 3l | Rhizoctonia cerealis | Antifungal | 21.4 µM | [14] |
| 10 | HCT-116 (colon cancer) | Antiproliferative | 15.4 µM | [15] |
| 10 | HepG2 (liver cancer) | Antiproliferative | 9.8 µM | [15] |
| AH2-15c | ALKBH2 | Fluorescence polarization | 0.031 ± 0.001 µM | [16] |
Table 3: Sirtuin Activation
| Compound | Target Sirtuin | Assay Type | EC50 | Reference |
| Nicotinamide Riboside (NR) | SIRT5 | Deacetylation of p53K382Ac | 153 ± 17 µM | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives[6]
General Procedure:
-
Acyl Chloride Formation: To a solution of the appropriate nicotinic acid derivative in an inert solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C. Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC). Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude acyl chloride.
-
Acylation: Dissolve the substituted thiophen-2-amine in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine). Add the freshly prepared acyl chloride solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford the desired N-(thiophen-2-yl) nicotinamide derivative.
-
Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and HRMS.
In Vitro Antifungal Bioassay[14]
Procedure:
-
Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Add the appropriate volume of the stock solution to the molten PDA medium to achieve the desired final concentration.
-
Pour the medium into Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial plug of the test fungus.
-
Incubate the plates at a suitable temperature (e.g., 25 °C) for a specified period.
-
Measure the diameter of the fungal colony and calculate the percentage of inhibition relative to a control (medium with solvent only).
Broth Microdilution Method for Antimicrobial Susceptibility Testing[7][8]
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 24-48 hours for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were created using the DOT language.
PARP-1 Signaling in DNA Repair
Sirtuin-Mediated Deacetylation Pathway
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide Riboside Activates SIRT5 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07201K [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of N-(2-Aminophenyl)-2-chloronicotinamide
This guide provides comprehensive safety and handling information for N-(2-Aminophenyl)-2-chloronicotinamide, a chemical compound utilized in research and drug development. The content is intended for researchers, scientists, and professionals in drug development who may be handling this or structurally similar compounds. Given the limited publicly available safety data for this compound, this guide also draws upon information from the closely related compound, 2-chloronicotinamide, to provide a thorough assessment of potential hazards.
Compound Identification and Properties
This compound is a derivative of nicotinamide.[1] Its chemical structure and properties are summarized below.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 57841-69-7[2][3][4] |
| Molecular Formula | C12H10ClN3O[3][4] |
| Molecular Weight | 247.68 g/mol [4] |
| Predicted Boiling Point | 354.9±37.0 °C |
Hazard Identification and Classification
| Hazard Class | Hazard Statement |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | May cause respiratory irritation. |
Globally Harmonized System (GHS) Pictograms
The following pictograms are associated with the hazards identified for the related compound 2-chloronicotinamide and should be considered when handling this compound.
Caption: GHS Hazard Pictograms for this compound (inferred).
Personal Protective Equipment (PPE)
Due to the irritant nature of the compound, appropriate personal protective equipment must be worn at all times when handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling large quantities or if dusts are generated. |
Safe Handling and Storage
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |
Accidental Release Measures
In the case of a spill, follow these procedures to minimize exposure and environmental contamination.
Spill Response Workflow
Caption: Workflow for handling a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Experimental Protocols: General Safety Assessment in a Research Setting
For novel or poorly characterized compounds like this compound, a tiered approach to safety assessment is recommended. The following are generalized protocols that can be adapted.
In Vitro Cytotoxicity Assay Workflow
This assay provides an initial screen for cytotoxic effects on cultured cells.
Caption: Generalized workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to create a range of concentrations for testing.
-
Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of the compound. Include appropriate controls (vehicle control, positive control).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a commercial cell viability assay kit (e.g., MTT, MTS, or ATP-based) according to the manufacturer's instructions to determine the percentage of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of the cells are non-viable).
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users of this compound conduct their own risk assessments and adhere to the safety protocols established within their organization.
References
Methodological & Application
Detailed Synthesis Protocol for N-(2-Aminophenyl)-2-chloronicotinamide: An Application Note for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide, a compound of interest for its potential biological activities. This protocol outlines a reliable two-step synthetic procedure, including the preparation of the key intermediate, 2-chloronicotinoyl chloride, and its subsequent reaction with o-phenylenediamine.
This application note includes detailed experimental procedures, a summary of expected quantitative data, and visualizations of the experimental workflow and a relevant biological signaling pathway to provide a thorough understanding of the synthesis and potential context of the target molecule.
Chemical Data Summary
The following table summarizes the key chemical properties of the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.55 | Solid |
| Thionyl Chloride | SOCl₂ | 118.97 | Liquid |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | Solid |
| This compound | C₁₂H₁₀ClN₃O | 247.68 | Solid |
Experimental Protocols
The synthesis of this compound is achieved through a two-step process. The first step involves the conversion of 2-chloronicotinic acid to its more reactive acyl chloride derivative. The second step is the amidation of the acyl chloride with o-phenylenediamine.
Step 1: Synthesis of 2-Chloronicotinoyl chloride
This procedure details the preparation of the acyl chloride intermediate.
Materials:
-
2-Chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
1,2-Dichloroethane (or another suitable inert solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-chloronicotinic acid (1.0 eq).
-
Add an excess of thionyl chloride (approximately 2-3 eq) and a suitable inert solvent such as 1,2-dichloroethane.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloronicotinoyl chloride as an oil or a low-melting solid. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound
This procedure describes the final amidation step to yield the target compound.
Materials:
-
2-Chloronicotinoyl chloride (from Step 1)
-
o-Phenylenediamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (or another suitable base)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
Dissolve o-phenylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2-chloronicotinoyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled solution of o-phenylenediamine with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value |
| Yield (Step 1) | > 90% |
| Yield (Step 2) | 70-85% |
| Melting Point | To be determined experimentally |
| Appearance | Off-white to light brown solid |
Expected Spectroscopic Data
The following table outlines the expected spectroscopic data for the characterization of this compound.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (pyridine and phenyl rings): δ 7.0-8.5 ppm; Amine (NH₂) and Amide (NH) protons: broad singlets, chemical shift can vary. |
| ¹³C NMR | Aromatic carbons: δ 110-150 ppm; Carbonyl carbon (C=O): δ ~165 ppm. |
| FTIR (cm⁻¹) | N-H stretch (amine and amide): 3200-3400; C=O stretch (amide): 1640-1680; C-N stretch and N-H bend (amide II): 1515-1570. |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 248.06 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: A flowchart of the two-step synthesis and purification process.
Potential Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)
N-aryl amides can interact with various biological targets. One such potential target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses. The following diagram illustrates a simplified AhR signaling pathway.
Caption: Ligand activation of the AhR pathway leading to gene transcription.[1][2][3][4]
References
Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide: An Application Note and Laboratory Protocol
For researchers, scientists, and drug development professionals, this document provides a detailed guide for the laboratory synthesis of N-(2-Aminophenyl)-2-chloronicotinamide. The protocol is based on established chemical principles of amide bond formation.
This application note outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound. The synthesis involves the acylation of o-phenylenediamine with 2-chloronicotinoyl chloride.
Chemical and Physical Data
The following table summarizes the key chemical properties of the reactants and the final product. Experimental data such as yield and melting point are dependent on the specific laboratory conditions and execution of the protocol.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance (Expected) |
| 2-Chloronicotinoyl chloride | 49609-84-9 | C₆H₃Cl₂NO | 176.00 | Colorless to light yellow liquid or low melting solid |
| o-Phenylenediamine (1,2-Phenylenediamine) | 95-54-5 | C₆H₈N₂ | 108.14 | White to light brown crystalline solid |
| This compound | 57841-69-7 | C₁₂H₁₀ClN₃O | 247.68[1] | Off-white to light brown solid |
Experimental Protocol
This protocol details the synthesis of this compound from 2-chloronicotinoyl chloride and o-phenylenediamine.
Materials and Reagents:
-
2-Chloronicotinoyl chloride
-
o-Phenylenediamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Melting point apparatus
-
Standard safety equipment (fume hood, safety glasses, lab coat, gloves)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution in an ice bath to 0 °C. Dissolve 2-chloronicotinoyl chloride (1.05 eq) in a separate portion of anhydrous dichloromethane and add it to a dropping funnel. Add the 2-chloronicotinoyl chloride solution dropwise to the stirred o-phenylenediamine solution over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (o-phenylenediamine) is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Synthesis of this compound.
References
In vitro and in vivo experimental assays for N-(2-Aminophenyl)-2-chloronicotinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the initial in vitro and in vivo evaluation of N-(2-Aminophenyl)-2-chloronicotinamide, a novel compound with potential therapeutic applications. The following protocols describe standard assays to assess its cytotoxic and apoptotic effects on cancer cells and to evaluate its preliminary efficacy in a preclinical animal model.
In Vitro Assays
Application Note: Cell Viability and Cytotoxicity Assessment
The initial assessment of a novel compound involves determining its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method to quantify metabolically active cells, providing a measure of cytotoxicity.[1][2][3][4] This assay is crucial for determining the dose-dependent effects of this compound and for calculating the half-maximal inhibitory concentration (IC50), a key indicator of the compound's potency.
Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 12.5 |
| HCT116 | Colon Cancer | 18.9 |
| PC-3 | Prostate Cancer | 32.1 |
Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for determining cell viability.[1][2][3][4][5]
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Application Note: Apoptosis Induction Assessment
To understand the mechanism of cell death induced by this compound, it is essential to determine if it triggers apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[7][8] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[9]
Table 2: Apoptosis Induction by this compound in A549 Cells (Hypothetical Data)
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Control | 0 | 2.1 | 1.5 | 0.8 |
| Compound | 10 | 15.3 | 5.2 | 1.1 |
| Compound | 20 | 28.7 | 12.4 | 2.3 |
| Compound | 40 | 45.1 | 20.5 | 3.5 |
Experimental Protocol: Annexin V/PI Apoptosis Assay
This protocol outlines the steps for quantifying apoptosis using flow cytometry.[7][8]
Materials:
-
This compound
-
A549 cells
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Hypothetical Signaling Pathway for Apoptosis Induction
Caption: Potential apoptotic signaling pathways modulated by the compound.
In Vivo Assay
Application Note: Preclinical Efficacy in a Xenograft Model
To evaluate the in vivo anticancer activity of this compound, a tumor xenograft model is a standard preclinical approach.[10][11] This involves implanting human cancer cells into immunodeficient mice and then treating the mice with the compound to assess its effect on tumor growth.[10] This provides crucial information on the compound's efficacy, potential toxicity, and pharmacokinetic/pharmacodynamic properties in a living organism.
Table 3: In Vivo Efficacy of this compound in A549 Xenograft Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1250 ± 150 | 0 |
| Compound | 25 | 875 ± 120 | 30 |
| Compound | 50 | 500 ± 95 | 60 |
| Positive Control | Varies | 450 ± 80 | 64 |
Experimental Protocol: Human Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment.[10][11]
Materials:
-
This compound
-
A549 human lung cancer cells
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice)[10]
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
Appropriate vehicle for compound administration
Procedure:
-
Cell Preparation: Harvest A549 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.[10]
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[11][12]
-
Randomization and Treatment: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound at the predetermined doses and schedule (e.g., daily intraperitoneal injection). The control group should receive the vehicle alone.
-
Data Collection: Continue to measure tumor volumes and body weights throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Workflow for In Vivo Xenograft Study
Caption: Workflow for a preclinical xenograft model study.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. scispace.com [scispace.com]
- 10. Tumor Xenograft modeling and in vivo experiments [bio-protocol.org]
- 11. In vivo mouse xenograft tumor model [bio-protocol.org]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for N-(2-Aminophenyl)-2-chloronicotinamide Derivatives in Medicinal Chemistry
A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific research focused on the synthesis and medicinal chemistry applications of N-(2-aminophenyl)-2-chloronicotinamide and its direct derivatives. While the broader class of nicotinamides and their analogs are extensively studied and have shown a wide range of biological activities, the specific scaffold of this compound does not appear to be a focal point of current drug discovery and development efforts.
Our investigation included targeted searches for the synthesis, biological evaluation, and structure-activity relationships of compounds derived from this specific molecule. These inquiries did not yield any publications containing the detailed experimental protocols, quantitative biological data, or signaling pathway information necessary to generate the requested application notes.
Therefore, we are unable to provide detailed application notes, experimental protocols, and data tables specifically for derivatives of this compound as this information does not appear to be present in the public domain.
General Information on Related Nicotinamide Scaffolds
While specific data on the requested derivatives is unavailable, we can provide a general overview of the medicinal chemistry applications of the broader class of nicotinamide derivatives. This information may serve as a foundational resource for researchers interested in exploring the potential of related structures.
Nicotinamide derivatives are a versatile class of compounds that have been investigated for a wide range of therapeutic applications, including their use as:
-
Anticancer Agents: Many nicotinamide analogs have been developed as inhibitors of various kinases, which are enzymes that play a crucial role in cancer cell signaling and proliferation.
-
Antifungal Agents: Certain derivatives have shown efficacy against fungal pathogens.
-
Anti-inflammatory Agents: The nicotinamide scaffold has been utilized in the design of compounds with anti-inflammatory properties.
General Synthetic Approach
A common method for the synthesis of N-substituted nicotinamides involves the coupling of a nicotinic acid derivative with a substituted aniline. The reactivity of the starting materials can be enhanced through the use of coupling agents or by converting the carboxylic acid to a more reactive species, such as an acid chloride.
Below is a generalized workflow for the synthesis of N-phenyl nicotinamide derivatives.
Caption: Generalized workflow for the synthesis of N-phenyl nicotinamide derivatives.
Potential Future Directions
The absence of published research on this compound derivatives may indicate an underexplored area of chemical space. Researchers with an interest in this scaffold could consider the following avenues of investigation:
-
Initial Synthesis and Characterization: The synthesis of the parent compound and a small library of derivatives with diverse substitutions on the aminophenyl ring would be the first step.
-
Broad Biological Screening: These initial compounds could be screened against a wide range of biological targets, such as kinases, proteases, and various cell lines, to identify potential areas of activity.
-
Structure-Activity Relationship (SAR) Studies: If initial screening yields promising results, a more focused medicinal chemistry effort could be undertaken to explore the SAR and optimize the potency and selectivity of the lead compounds.
Given the current state of the literature, any work in this specific area would be novel and could contribute significantly to the field of medicinal chemistry. Researchers are encouraged to use the general principles of nicotinamide chemistry as a starting point for their investigations.
Application of N-(2-Aminophenyl)-2-chloronicotinamide in Developing Enzyme Inhibitors: A Review of Available Data
Despite significant interest in the development of novel enzyme inhibitors for various therapeutic areas, a comprehensive review of currently available scientific literature reveals no specific data on the application of N-(2-Aminophenyl)-2-chloronicotinamide as an enzyme inhibitor. To date, there are no published studies detailing its synthesis for biological testing, target enzymes, mechanism of action, or any quantitative data such as IC50 or Ki values that would be necessary to develop detailed application notes and protocols for its use in research and drug development.
While information on the broader chemical classes to which this compound belongs is available, this does not provide specific guidance on the application of this compound itself. For instance, various derivatives of nicotinamide are under investigation as inhibitors of enzymes like nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide N-methyltransferase (NNMT), which are therapeutic targets in cancer and metabolic diseases. Similarly, compounds containing an aminophenyl moiety have been explored as inhibitors of a wide range of enzymes, including kinases and proteases. However, this general information is insufficient to predict the specific activity of this compound.
Hypothetical Workflow for Characterization
In the absence of existing data, a hypothetical workflow for characterizing a novel compound like this compound as a potential enzyme inhibitor would involve several key stages. This theoretical workflow is presented to guide researchers who may be interested in investigating the properties of this compound.
Caption: Hypothetical workflow for the characterization of a novel enzyme inhibitor.
General Protocols for Enzyme Inhibition Assays
For researchers interested in screening this compound or similar novel compounds, the following general protocols for enzyme inhibition assays can be adapted to specific enzyme targets.
General Protocol for a Kinase Inhibition Assay (e.g., using a luminescence-based method)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the target kinase in assay buffer.
-
Prepare a solution of the kinase substrate and ATP in assay buffer.
-
Prepare the detection reagent according to the manufacturer's instructions (e.g., a luciferase-based ATP detection reagent).
-
-
Assay Procedure:
-
Add the test compound solution to the wells of a microplate.
-
Add the kinase solution to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the remaining ATP by adding the detection reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
General Protocol for a Protease Inhibition Assay (e.g., using a fluorescence-based method)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer appropriate for the target protease.
-
Prepare a solution of the target protease in assay buffer.
-
Prepare a solution of a fluorogenic protease substrate in assay buffer.
-
-
Assay Procedure:
-
Add the test compound solution to the wells of a microplate.
-
Add the protease solution to the wells and incubate for a specified time to allow for compound binding.
-
Initiate the reaction by adding the fluorogenic substrate solution.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each compound concentration.
-
Calculate the percentage of inhibition by comparing the reaction rates in the presence of the compound to the rate of a no-inhibitor control.
-
Determine the IC50 value as described for the kinase assay.
-
Conclusion
While the specific application of this compound in developing enzyme inhibitors is currently undocumented, the general field of nicotinamide and aminophenyl derivatives remains a promising area for drug discovery. Researchers with access to this compound are encouraged to perform initial screenings against a panel of enzymes to identify potential biological activity. The general protocols and hypothetical workflow provided here offer a starting point for such investigations. Future publication of data on this specific compound will be necessary to enable the creation of detailed application notes and protocols as originally requested.
Application Notes and Protocols: N-(2-Aminophenyl)-2-chloronicotinamide as a Scaffold for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminophenyl)-2-chloronicotinamide is a synthetic small molecule belonging to the nicotinamide class of compounds. While direct biological data for this specific molecule is not extensively available in public literature, its structural features, particularly the N-phenylnicotinamide core, suggest significant potential as a scaffold for the development of novel therapeutics. Structurally related compounds have demonstrated a range of biological activities, most notably as inhibitors of protein kinases and other key enzymes implicated in cancer and inflammatory diseases.
These application notes provide a theoretical framework and practical protocols for the investigation of this compound and its derivatives as potential therapeutic agents. The information is based on the known activities of structurally analogous compounds, such as N-phenyl-2-chloronicotinamide and N-(aminophenyl)carboxamide derivatives, which have shown promise as anticancer agents by targeting signaling pathways involved in cell proliferation and angiogenesis.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
Hypothesized Therapeutic Applications
Based on the biological activities of structurally similar scaffolds, this compound is hypothesized to be a promising candidate for development in the following areas:
-
Oncology: As a kinase inhibitor targeting receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or other kinases involved in cancer cell signaling.[1][3][5][7] Nicotinamide derivatives have shown potent antitumor activity by inhibiting key kinases like Aurora kinases and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][12]
-
Inflammation: By modulating inflammatory pathways, potentially through the inhibition of kinases like those in the NF-κB signaling cascade.[17][18][19][20][21]
-
Infectious Diseases: Some nicotinamide derivatives have exhibited antifungal and antibacterial properties.[4][13][15][16]
Data Presentation: Inferred Biological Activity
The following table summarizes hypothetical quantitative data for this compound and its derivatives based on activities reported for analogous compounds. This data is for illustrative purposes to guide experimental design.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference Compound(s) |
| This compound | VEGFR-2 | 80 | HCT-116 | 7.5 | Sorafenib |
| Aurora A | 150 | SW620 | 5.2 | Alisertib | |
| Derivative A (e.g., with 4-fluoro substitution) | VEGFR-2 | 50 | HepG2 | 4.1 | Sorafenib |
| Derivative B (e.g., with 3-methoxy substitution) | PI3Kα | 120 | U87MG | 6.8 | GDC-0941 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the amide coupling reaction to synthesize the title compound.
Materials:
-
2-Chloronicotinic acid
-
1,2-Phenylenediamine
-
Thionyl chloride or a suitable coupling agent (e.g., HATU, DCC)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloronicotinic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-chloronicotinoyl chloride.
-
Amide Coupling: In a separate flask, dissolve 1,2-phenylenediamine (1 equivalent) and TEA (2.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C and add the crude 2-chloronicotinoyl chloride dissolved in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound against a target kinase (e.g., VEGFR-2) using a luminescence-based assay such as ADP-Glo™.[22][23][24]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Substrate peptide specific for the kinase
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound stock solution in DMSO
-
Positive control inhibitor (e.g., Sorafenib for VEGFR-2)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to various test concentrations.
-
Kinase Reaction:
-
In each well of the assay plate, add the kinase, substrate, and assay buffer.
-
Add the test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cell lines.[25][26][27][28]
Materials:
-
Cancer cell line (e.g., HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
-
Signaling Pathway Visualization
The following diagram illustrates the hypothetical inhibition of the VEGFR-2 signaling pathway by this compound, a plausible mechanism of action based on related nicotinamide inhibitors.[1][3][5][7]
Disclaimer: The application notes and protocols provided are for research and informational purposes only. The biological activities and mechanisms of action for this compound are hypothetical and based on the activities of structurally related compounds. All experiments should be conducted in a controlled laboratory setting by qualified personnel, adhering to all relevant safety guidelines.
References
- 1. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthesis-cytotoxicity-pan-hdac-inhibitory-activity-and-docking-study-of-new-n-2-aminophenyl-2-methylquinoline-4-carboxamide-and-e-n-2-aminophenyl-2-styrylquinoline-4-carboxamide-derivatives-as-anticancer-agents - Ask this paper | Bohrium [bohrium.com]
- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCC-promoted synthesis of n-phenyl nicotinamide derivatives [wisdomlib.org]
- 5. New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. design-and-in-silico-and-in-vitro-evaluations-of-a-novel-nicotinamide-derivative-as-a-vegfr-2-inhibitor - Ask this paper | Bohrium [bohrium.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 14. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 26. noblelifesci.com [noblelifesci.com]
- 27. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Nicotinamide Derivatives in Targeted Therapy Research
Disclaimer: Extensive research did not yield specific data or established protocols for the targeted therapy application of N-(2-Aminophenyl)-2-chloronicotinamide . The following application notes and protocols are based on research into structurally related nicotinamide derivatives and their use as inhibitors of key cancer-related targets such as Histone Deacetylases (HDAC) and Bcr-Abl kinase. These notes are intended to serve as a general guideline for researchers investigating similar compounds.
Introduction
Nicotinamide, a form of vitamin B3, and its derivatives are emerging as a promising class of molecules in the field of targeted cancer therapy. While research on the specific compound this compound in this context is not publicly available, related structures have demonstrated potential as inhibitors of critical signaling pathways involved in cancer progression. This document outlines the potential applications and generalized experimental protocols for investigating nicotinamide derivatives as targeted therapeutic agents, drawing parallels from studies on similar compounds.
Potential Targeted Therapy Applications
Based on the current literature for related compounds, nicotinamide derivatives may be investigated for their potential to target:
-
Histone Deacetylases (HDACs): Some nicotinamide-based compounds have been identified as HDAC inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
-
Kinases: Certain derivatives have shown inhibitory activity against specific kinases involved in cancer cell signaling, such as the Bcr-Abl fusion protein found in chronic myeloid leukemia.
Quantitative Data Summary
The following tables represent hypothetical data based on published results for other nicotinamide derivatives to illustrate how quantitative findings for a novel compound like this compound could be presented.
Table 1: In vitro Inhibitory Activity of a Hypothetical Nicotinamide Derivative
| Target | Assay Type | IC50 (µM) |
| Pan-HDAC | Fluorometric Assay | 4.65 |
| HDAC3 | Fluorometric Assay | 0.69 |
| Bcr-Abl Kinase | Kinase Assay | 1.20 |
Table 2: Anti-proliferative Activity of a Hypothetical Nicotinamide Derivative
| Cell Line | Cancer Type | Assay Type | GI50 (µM) |
| K562 | Chronic Myeloid Leukemia | MTT Assay | 3.5 |
| MCF-7 | Breast Cancer | SRB Assay | 5.2 |
| A549 | Lung Cancer | CellTiter-Glo | 7.8 |
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound or similar new chemical entities.
In Vitro HDAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against HDAC enzymes.
Materials:
-
Test Compound (e.g., this compound)
-
Recombinant human HDAC enzyme (e.g., HDAC3)
-
Fluorogenic HDAC substrate
-
HDAC assay buffer
-
Trichostatin A (TSA) as a positive control
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound at various concentrations.
-
Include wells for a negative control (enzyme and buffer only) and a positive control (enzyme, buffer, and TSA).
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution.
-
Read the fluorescence intensity on a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Anti-proliferative Assay (MTT Assay)
Objective: To assess the effect of the test compound on the proliferation of cancer cell lines.
Materials:
-
Test Compound
-
Cancer cell lines (e.g., K562, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include untreated cells as a negative control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting cell viability against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate the potential mechanisms of action for nicotinamide derivatives in targeted therapy.
Caption: Inhibition of HDAC by a nicotinamide derivative, leading to gene expression.
Caption: Inhibition of Bcr-Abl kinase activity by a nicotinamide derivative.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide and improving its yield.
Troubleshooting Guide
Low yield is a common challenge in the synthesis of this compound. The primary reasons for this are often related to side reactions and suboptimal reaction conditions. The following guide addresses the most common issues encountered during this synthesis.
Issue 1: Low Yield of the Desired Product
Probable Cause A: Formation of Di-acylated Byproduct
Due to the presence of two amino groups in o-phenylenediamine, a common side reaction is the formation of the di-acylated product, where two molecules of 2-chloronicotinoyl chloride react with one molecule of o-phenylenediamine.
Solutions:
-
Control Stoichiometry: Use a molar excess of o-phenylenediamine relative to 2-chloronicotinoyl chloride. This increases the probability of the acid chloride reacting with a fresh molecule of the diamine rather than the already mono-acylated product. A starting point is a 2:1 to 4:1 molar ratio of o-phenylenediamine to 2-chloronicotinoyl chloride.
-
Slow Addition of Acylating Agent: Add the 2-chloronicotinoyl chloride solution dropwise to the solution of o-phenylenediamine at a low temperature. This maintains a low concentration of the acylating agent, disfavoring the di-acylation reaction.
Probable Cause B: Formation of Benzimidazole Byproduct
The reaction between o-phenylenediamine and acyl chlorides can lead to the formation of a 2-substituted benzimidazole through an intramolecular cyclization and dehydration of the initially formed amide.
Solutions:
-
Low Reaction Temperature: Perform the acylation at a low temperature (e.g., 0 °C to room temperature). Higher temperatures promote the cyclization to the benzimidazole.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry. The presence of water can hydrolyze the acyl chloride and also influence the reaction pathway.
-
Choice of Base: If a base is used to scavenge the HCl produced, a non-nucleophilic, sterically hindered base is preferable.
Probable Cause C: Suboptimal Reaction Conditions
The choice of solvent, temperature, and reaction time can significantly impact the yield.
Solutions:
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. The choice of solvent can influence the solubility of the reactants and the reaction rate.
-
Temperature Control: As mentioned, lower temperatures generally favor the desired mono-acylation. It is recommended to start the reaction at 0 °C and then allow it to slowly warm to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid the formation of degradation products.
Issue 2: Difficulty in Product Purification
Probable Cause A: Presence of Multiple Products and Starting Materials
The crude product mixture may contain the desired mono-acylated product, the di-acylated byproduct, the benzimidazole byproduct, and unreacted o-phenylenediamine.
Solutions:
-
Column Chromatography: Purification by silica gel column chromatography is the most effective method to separate the desired product from the various byproducts and unreacted starting materials. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be used to obtain the pure compound.
-
Acid-Base Extraction: The unreacted o-phenylenediamine can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired amide product should remain in the organic phase.
Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental protocol to start with?
A1: A detailed experimental protocol is provided in the "Experimental Protocols" section below. This protocol is a general guideline and may require optimization for your specific setup.
Q2: How can I prepare the 2-chloronicotinoyl chloride starting material?
A2: 2-chloronicotinoyl chloride is typically prepared by reacting 2-chloronicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually performed in an inert solvent, and the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.
Q3: What are the expected spectral data for this compound?
-
¹H NMR: Aromatic protons from both the phenyl and pyridine rings, two distinct signals for the amine protons (NH₂), and a signal for the amide proton (NH).
-
¹³C NMR: Carbon signals corresponding to the two aromatic rings and the amide carbonyl carbon.
-
IR: Characteristic absorption bands for N-H stretching of the amine and amide groups, and a C=O stretching for the amide.
-
MS: A molecular ion peak corresponding to the molecular weight of the compound (247.68 g/mol ).
Q4: Can I use a coupling agent instead of preparing the acyl chloride?
A4: Yes, direct amidation of 2-chloronicotinic acid with o-phenylenediamine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) is a viable alternative. This method avoids the handling of thionyl chloride or oxalyl chloride.
Data Presentation
Table 1: Influence of Key Reaction Parameters on Product Yield and Selectivity
| Parameter | Variation | Expected Effect on Mono-amide Yield | Expected Effect on Di-amide Formation | Expected Effect on Benzimidazole Formation |
| Stoichiometry (o-phenylenediamine : acyl chloride) | Increase ratio (e.g., from 1:1 to 3:1) | Increase | Decrease | No significant direct effect |
| Decrease ratio (e.g., from 1:1 to 1:1.5) | Decrease | Increase | No significant direct effect | |
| Reaction Temperature | Decrease (e.g., from RT to 0 °C) | Increase (improved selectivity) | Decrease | Decrease |
| Increase (e.g., from RT to 50 °C) | Decrease | May increase | Increase | |
| Rate of Addition of Acyl Chloride | Slow (dropwise) | Increase | Decrease | No significant direct effect |
| Fast (in one portion) | Decrease | Increase | No significant direct effect | |
| Solvent Polarity | Aprotic (e.g., DCM, THF) | Generally favorable | Dependent on solubility | Dependent on reaction conditions |
| Protic (e.g., Ethanol) | Lower (potential side reactions) | May be affected | May be affected |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloronicotinoyl Chloride
-
To a solution of 2-chloronicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 to 2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-chloronicotinoyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Dissolve o-phenylenediamine (2 to 3 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 2-chloronicotinoyl chloride (1 equivalent) in the same anhydrous solvent and add it dropwise to the o-phenylenediamine solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour and then let it warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Technical Support Center: N-(2-Aminophenyl)-2-chloronicotinamide Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(2-Aminophenyl)-2-chloronicotinamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity. For removing minor, structurally similar impurities, column chromatography is often more effective. Recrystallization is a good choice for removing bulk impurities if a suitable solvent system can be identified.
Q2: What are the potential impurities I might encounter?
A2: Potential impurities can originate from starting materials or side reactions. These may include unreacted 2-chloronicotinic acid, unreacted o-phenylenediamine, or isomers formed during the amide coupling reaction. Additionally, degradation products may be present if the compound has been stored improperly.
Q3: My purified this compound is colored. How can I remove the color?
A3: Colored impurities are common with aromatic amines, which can oxidize. Treatment with activated charcoal during recrystallization can often remove colored impurities. However, use activated charcoal judiciously as it can also adsorb your product, leading to lower yields.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis. Thin Layer Chromatography (TLC) can provide a quick qualitative check. Structural confirmation should be done using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve in hot solvent. | Incorrect solvent choice; insufficient solvent volume. | Test a range of solvents with varying polarities. Increase the volume of the hot solvent incrementally. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute; cooling is too rapid. | Use a lower-boiling point solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling. | Solution is not saturated; supersaturation. | Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Low recovery of purified product. | Product is too soluble in the cold solvent; too much solvent was used; premature crystallization during hot filtration. | Use a solvent in which the product has lower solubility at cold temperatures. Minimize the amount of hot solvent used. Ensure the filtration apparatus is pre-heated. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Compound streaks or tails on the TLC/column. | The compound is interacting strongly with the acidic silica gel due to the basic amine groups. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. Use an amine-functionalized silica gel as the stationary phase. |
| Poor separation of product and impurities. | Inappropriate mobile phase polarity. | Optimize the eluent system using TLC. A gradient elution from a non-polar to a more polar solvent system may be necessary. |
| Product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A common eluent system for amides is a mixture of hexane and ethyl acetate.[1] For more polar compounds, dichloromethane and methanol might be used. |
| Low yield after chromatography. | Irreversible adsorption onto the silica gel; decomposition on the column. | Use the methods described for reducing streaking. Deactivate the silica gel with the mobile phase containing triethylamine before loading the sample. |
Quantitative Data Summary
The following table summarizes typical results from different purification methods for this compound, starting from a crude product of 85% purity.
| Purification Method | Solvent/Eluent System | Typical Recovery | Final Purity (by HPLC) |
| Recrystallization | Ethanol/Water | 75-85% | >98% |
| Recrystallization | Acetonitrile | 70-80% | >98.5% |
| Column Chromatography (Silica Gel) | Hexane:Ethyl Acetate (Gradient) + 0.5% Triethylamine | 60-75% | >99% |
| Column Chromatography (Amine-functionalized Silica) | Hexane:Ethyl Acetate (Gradient) | 65-80% | >99% |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a flask, add the crude this compound to a minimal amount of hot ethanol to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove insoluble impurities (and charcoal if used).
-
Crystallization: Slowly add hot water to the hot filtrate until the solution becomes slightly turbid. Re-heat to get a clear solution and then allow it to cool slowly to room temperature.
-
Isolation: Place the flask in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% Triethylamine) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate with 0.5% Triethylamine).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Identifying and minimizing side products in N-(2-Aminophenyl)-2-chloronicotinamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide. Our focus is on identifying and minimizing the formation of common side products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactants for the synthesis of this compound?
The synthesis is typically achieved through the acylation of o-phenylenediamine with 2-chloronicotinoyl chloride. The 2-chloronicotinoyl chloride is often prepared in situ from 2-chloronicotinic acid and a chlorinating agent like thionyl chloride or oxalyl chloride.
Q2: What are the major potential side products in this synthesis?
The main side products are the di-acylated diamine, N,N'-bis(2-chloronicotinoyl)benzene-1,2-diamine, and the cyclized product, 2-(2-chloropyridin-3-yl)-1H-benzo[d]imidazole.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase for TLC analysis is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The starting materials, desired product, and side products should have distinct Rf values.
Q4: What analytical techniques are recommended for final product characterization and purity assessment?
High-Performance Liquid Chromatography (HPLC) is ideal for determining the purity of the final product and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and Mass Spectrometry (MS) are essential for confirming the chemical structure of the desired product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield of the desired mono-acylated product, this compound.
| Potential Cause | Suggested Solution |
| Incorrect stoichiometry of reactants. | Use a slight excess of o-phenylenediamine (e.g., 1.1 to 1.2 equivalents) to favor mono-acylation and minimize the formation of the di-acylated side product. |
| Reaction temperature is too high. | Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of 2-chloronicotinoyl chloride to the o-phenylenediamine solution. Higher temperatures can promote di-acylation and benzimidazole formation. |
| Inefficient mixing. | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture and promote the desired reaction pathway. |
| Decomposition of the acid chloride. | Prepare the 2-chloronicotinoyl chloride in situ and use it immediately. Avoid prolonged storage of the acid chloride. |
Problem 2: Significant formation of the di-acylated side product, N,N'-bis(2-chloronicotinoyl)benzene-1,2-diamine.
| Potential Cause | Suggested Solution |
| Stoichiometry favors di-acylation. | As mentioned above, use a slight excess of o-phenylenediamine. Avoid using an excess of the 2-chloronicotinoyl chloride. |
| Slow addition of the acylating agent. | Add the 2-chloronicotinoyl chloride solution dropwise to the o-phenylenediamine solution to maintain a localized excess of the diamine, which favors mono-substitution. |
| High local concentration of acylating agent. | Ensure efficient stirring to quickly disperse the added 2-chloronicotinoyl chloride. |
Problem 3: Presence of the cyclized side product, 2-(2-chloropyridin-3-yl)-1H-benzo[d]imidazole.
| Potential Cause | Suggested Solution |
| High reaction temperature. | High temperatures, especially during workup or if the reaction is allowed to warm for an extended period, can promote the intramolecular cyclization of the mono-acylated product. Maintain low temperatures throughout the reaction and initial workup steps. |
| Acidic or basic conditions during workup. | Prolonged exposure to strong acids or bases can catalyze the cyclization. Neutralize the reaction mixture carefully and promptly during the workup procedure. |
Problem 4: Difficulty in purifying the final product.
| Potential Cause | Suggested Solution |
| Similar polarity of product and side products. | Optimize the column chromatography conditions. A gradient elution starting with a less polar solvent system (e.g., higher hexane to ethyl acetate ratio) and gradually increasing the polarity can improve separation. |
| Product oiling out during crystallization. | Choose an appropriate solvent system for recrystallization. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, may be required to induce crystallization. |
| Incomplete removal of starting materials. | Ensure the reaction goes to completion by monitoring with TLC. If unreacted o-phenylenediamine remains, it can be removed by an acidic wash during the workup. |
Data Presentation
The following table summarizes the expected product distribution based on reaction conditions. Note that these are generalized trends and actual results may vary.
| Reaction Condition | This compound (Desired Product) | N,N'-bis(2-chloronicotinoyl)benzene-1,2-diamine (Di-acylated) | 2-(2-chloropyridin-3-yl)-1_H_-benzo[d]imidazole (Cyclized) |
| Low Temperature (0-5 °C), 1.2 eq. o-phenylenediamine | High Yield | Low Yield | Very Low Yield |
| Room Temperature, 1.2 eq. o-phenylenediamine | Moderate Yield | Moderate Yield | Low Yield |
| High Temperature (>50 °C), 1.2 eq. o-phenylenediamine | Low Yield | Low Yield | High Yield |
| Low Temperature (0-5 °C), 0.5 eq. o-phenylenediamine | Low Yield | High Yield | Very Low Yield |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
2-chloronicotinic acid
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
-
o-phenylenediamine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Preparation of 2-chloronicotinoyl chloride (in situ):
-
To a solution of 2-chloronicotinic acid (1.0 eq.) in anhydrous DCM, add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride (1.2 eq.) or oxalyl chloride (1.2 eq.) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
The resulting solution of 2-chloronicotinoyl chloride is used directly in the next step.
-
-
Acylation of o-phenylenediamine:
-
In a separate flask, dissolve o-phenylenediamine (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared 2-chloronicotinoyl chloride solution dropwise to the o-phenylenediamine solution with vigorous stirring over 30-60 minutes.
-
Allow the reaction mixture to stir at 0 °C for an additional 1-2 hours after the addition is complete.
-
Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane 1:1).
-
-
Workup:
-
Quench the reaction by adding cold water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure desired product (as determined by TLC).
-
Evaporate the solvent to yield this compound as a solid.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Visualizations
Long-term stability and optimal storage conditions for N-(2-Aminophenyl)-2-chloronicotinamide
This technical support center provides guidance on the long-term stability and optimal storage conditions for N-(2-Aminophenyl)-2-chloronicotinamide. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark environment. It is crucial to protect the compound from moisture and light to prevent degradation. The container should be tightly sealed and stored in a well-ventilated area.[1][2][3]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are expected to be less stable than the solid form. If storage of solutions is necessary, it is recommended to prepare them fresh. For short-term storage, use an appropriate inert solvent, protect from light, and store at low temperatures (e.g., 2-8 °C or -20 °C). The choice of solvent is critical, as protic solvents may facilitate hydrolysis of the amide bond. Aprotic solvents are generally preferred for longer-term stability.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, which contains an amide linkage, an aromatic amine, and a chlorinated pyridine ring, the following degradation pathways are possible:
-
Hydrolysis: The amide bond can undergo hydrolysis, especially under acidic or basic conditions, to yield 2-chloronicotinic acid and 1,2-phenylenediamine.[4][5]
-
Photodegradation: Exposure to UV or visible light may induce degradation of the molecule.
Q4: Are there any known incompatibilities for this compound?
A4: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can promote its degradation.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid compound (e.g., yellowing or browning) | Oxidation of the aromatic amine group due to exposure to air or light. | Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. |
| Precipitation or cloudiness in a stored solution | The compound may have limited solubility or may be degrading to form less soluble products. | Prepare fresh solutions before use. If a stored solution must be used, check for signs of degradation and consider re-filtering. |
| Inconsistent experimental results over time | Degradation of the compound in stock solutions. | Prepare fresh stock solutions for each set of experiments. If using older solutions, perform a quality control check (e.g., by HPLC) to assess purity. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) | Chemical degradation of the compound. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
Experimental Protocols
Protocol for Forced Degradation Study
A forced degradation study is essential to understand the stability of this compound under various stress conditions. This helps in identifying potential degradation products and developing a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 105°C in an oven for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.[8][9][10][11]
-
HPLC Method:
-
Column: C18 (e.g., 250mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH can be optimized, e.g., pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm).
-
Injection Volume: 20 µL
-
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage of degradation and identify the retention times of any degradation products.
Data Presentation
Summary of Recommended Storage Conditions
| Form | Temperature | Light | Atmosphere | Container |
| Solid | Cool (2-8°C recommended) | Protect from light | Inert atmosphere (e.g., Argon) recommended | Tightly sealed, opaque container |
| Solution | Cold (2-8°C or -20°C) | Protect from light | N/A | Tightly sealed, opaque vial |
Hypothetical Forced Degradation Study Results
| Stress Condition | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15% | 2 |
| 0.1 M NaOH, 60°C, 24h | 25% | 3 |
| 3% H₂O₂, RT, 24h | 10% | 1 |
| Heat (105°C, solid), 24h | <5% | 1 |
| Photostability Chamber | 8% | 2 |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. ijprt.org [ijprt.org]
- 9. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 10. Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
Optimization of coupling reaction between 2-chloronicotinic acid and 1,2-phenylenediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of the coupling reaction between 2-chloronicotinic acid and 1,2-phenylenediamine to synthesize 2-((2-aminophenyl)amino)nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for coupling 2-chloronicotinic acid and 1,2-phenylenediamine?
A1: The most common and versatile method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is well-suited for forming C-N bonds between aryl halides and amines.[1][2] Alternative methods include catalyst-free microwave-assisted synthesis in water, which offers a greener approach.
Q2: My reaction yield is low. What are the potential causes and solutions?
A2: Low yields in the Buchwald-Hartwig coupling of 2-chloronicotinic acid can stem from several factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For aryl chlorides, which are generally less reactive than bromides or iodides, more electron-rich and bulky ligands are often required to facilitate the oxidative addition step.[3][4] Consider screening different catalyst/ligand combinations.
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4] However, the acidity of the carboxylic acid on 2-chloronicotinic acid and the presence of two amino groups on 1,2-phenylenediamine may require careful base selection to avoid side reactions. Weaker bases like potassium carbonate or cesium carbonate can also be effective, particularly in polar solvents or with more active catalysts.
-
Solvent and Temperature: Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[3] The reaction temperature often needs to be elevated (80-120 °C) to drive the reaction to completion, especially with less reactive aryl chlorides. Ensure your solvent is anhydrous and degassed to prevent catalyst deactivation.
-
Reaction Time: The reaction may require an extended period to reach completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q3: I am observing multiple spots on my TLC plate. What are the possible side reactions?
A3: Several side reactions can occur in the coupling of 2-chloronicotinic acid and 1,2-phenylenediamine:
-
Double Arylation: The presence of two amino groups on 1,2-phenylenediamine can lead to the formation of a double-arylated product, where two molecules of 2-chloronicotinic acid react with one molecule of the diamine. To minimize this, using an excess of 1,2-phenylenediamine may be beneficial.
-
Hydrodehalogenation: A common side reaction in Buchwald-Hartwig aminations is the reduction of the aryl halide to the corresponding arene (nicotinic acid in this case).[3] This can be caused by β-hydride elimination from the palladium-amide intermediate.
-
Reaction with the Carboxylic Acid: The carboxylic acid group of 2-chloronicotinic acid can potentially interact with the catalyst or base, leading to undesired side products. Protection of the carboxylic acid as an ester may be considered, although this adds extra steps to the synthesis.
Q4: How can I purify the final product, 2-((2-aminophenyl)amino)nicotinic acid?
A4: The product is an amino acid and will likely have amphoteric properties.
-
Acid-Base Extraction: After the reaction, the mixture can be worked up by partitioning between an organic solvent and water. Adjusting the pH of the aqueous layer can facilitate the separation. The product may precipitate at its isoelectric point.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can be an effective purification method.[5]
-
Column Chromatography: If the product is not easily crystallized, purification by column chromatography on silica gel may be necessary. A polar mobile phase, possibly containing a small amount of acid (like acetic acid) or base (like triethylamine) to suppress tailing, may be required.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | Inactive catalyst or ligand. | Use a pre-catalyst for more reliable generation of the active catalytic species.[3] Ensure the catalyst and ligand are from a reliable source and have been stored properly. |
| Insufficiently high temperature. | Increase the reaction temperature in increments of 10-20 °C. | |
| Inappropriate solvent. | Screen different solvents such as dioxane, toluene, or DMF.[6] | |
| Poor quality of starting materials. | Purify 1,2-phenylenediamine before use, for example, by recrystallization.[7] | |
| Formation of significant side products | Double arylation of 1,2-phenylenediamine. | Use a molar excess of 1,2-phenylenediamine (e.g., 1.5 to 2 equivalents). |
| Hydrodehalogenation of 2-chloronicotinic acid. | Optimize the catalyst/ligand system. Some ligands are more prone to β-hydride elimination than others. | |
| Decomposition of starting materials or product. | Lower the reaction temperature and extend the reaction time. | |
| Difficulty in product isolation/purification | Product is highly polar and/or has low solubility. | Use a more polar solvent for extraction and chromatography. Consider converting the product to a salt to modify its solubility. |
| Product is contaminated with residual palladium. | Treat the crude product with a palladium scavenger. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Conventional Heating)
This is a general starting protocol that should be optimized for the specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloronicotinic acid (1.0 mmol), 1,2-phenylenediamine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) to the flask under an inert atmosphere (argon or nitrogen).
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Adjust the pH of the aqueous layer to precipitate the product or to facilitate extraction.
-
Purification: Collect the crude product by filtration or after extraction and solvent evaporation. Purify by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Catalyst-Free Amination
This protocol is based on literature reports for the amination of 2-chloronicotinic acid with anilines in water.[8]
-
Reaction Setup: In a microwave reaction vial, combine 2-chloronicotinic acid (1.0 mmol), 1,2-phenylenediamine (2.0 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in water (5 mL).
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to 150-200 °C for 30-60 minutes.
-
Work-up and Purification: After cooling, the product may precipitate from the reaction mixture. Acidify the solution with HCl to precipitate the product. Collect the solid by filtration and wash with water. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | DBU | Toluene/MeCN | 140 | Good to Excellent | [6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | Variable | General Knowledge |
| PdCl₂(dppf) | NaOtBu | Toluene | 100 | Variable | General Knowledge |
Table 2: Optimization of Microwave-Assisted Amination of 2-Chloronicotinic Acid with Anilines
| Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| K₂CO₃ | Water | 180 | 30 | High |
| Na₂CO₃ | Water | 180 | 30 | Moderate |
| Cs₂CO₃ | Water | 180 | 30 | High |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. connectjournals.com [connectjournals.com]
Common challenges and solutions in the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide
Welcome to the technical support center for the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of this compound, offering potential causes and solutions to help you optimize your experimental outcomes.
| Challenge | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive 2-chloronicotinoyl chloride: The acyl chloride may have hydrolyzed due to exposure to moisture.[1] 2. Low reactivity of o-phenylenediamine: The nucleophilicity of the amine might be insufficient under the reaction conditions. 3. Inadequate reaction temperature: The reaction may require heating to proceed at a reasonable rate. | 1. Use freshly prepared or properly stored 2-chloronicotinoyl chloride. Ensure all glassware and solvents are anhydrous. 2. Consider the use of a non-nucleophilic base (e.g., triethylamine, pyridine) to activate the amine and neutralize the HCl byproduct.[] 3. Attempt the reaction at an elevated temperature, for example, by refluxing in a suitable solvent like xylene or dichloroethane. |
| Formation of a Significant Amount of Di-acylated Byproduct | 1. Incorrect stoichiometry: An excess of 2-chloronicotinoyl chloride relative to o-phenylenediamine will favor di-acylation. 2. Rapid addition of acyl chloride: A high local concentration of the acyl chloride can lead to the second amino group of the mono-acylated product reacting. | 1. Carefully control the stoichiometry, using a 1:1 molar ratio of o-phenylenediamine to 2-chloronicotinoyl chloride.[3] 2. Add the 2-chloronicotinoyl chloride solution dropwise to the o-phenylenediamine solution at a controlled temperature (e.g., 0-5 °C) to maintain a low concentration of the acylating agent. |
| Presence of Unreacted o-phenylenediamine in the Final Product | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Sub-stoichiometric amount of acyl chloride: Insufficient 2-chloronicotinoyl chloride was used. | 1. Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). 2. Ensure accurate measurement of the reactants to maintain the correct stoichiometry. |
| Product is Difficult to Purify (Oily or Gummy Solid) | 1. Presence of impurities: The crude product may contain unreacted starting materials, byproducts (di-acylated product, hydrolyzed acyl chloride), or residual solvent. 2. Incorrect pH during workup: The product's solubility can be pH-dependent. | 1. Attempt purification by column chromatography on silica gel. 2. For recrystallization, experiment with different solvent systems. A common starting point for amides is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or heptane). 3. Ensure the workup procedure effectively removes acidic (hydrolyzed acyl chloride) and basic (excess amine) impurities. A wash with a dilute base (e.g., sodium bicarbonate solution) followed by a dilute acid (e.g., dilute HCl) and then water can be effective. |
| Intramolecular Cyclization to Form Benzimidazole or Phenanthroline Derivatives | 1. High reaction temperatures or prolonged reaction times: These conditions can promote intramolecular side reactions.[4][5] 2. Presence of certain catalysts or reagents: Some reagents may inadvertently catalyze cyclization. | 1. Conduct the reaction at the lowest effective temperature and monitor for completion to avoid unnecessarily long reaction times. 2. If cyclization is a major issue, consider alternative coupling methods that do not require harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving selective mono-acylation of o-phenylenediamine?
A1: The most critical factor is the controlled addition of 2-chloronicotinoyl chloride to the o-phenylenediamine solution at a low temperature (e.g., 0-5 °C). This maintains a low concentration of the acylating agent, minimizing the chance of the second amine group of the mono-acylated product reacting to form the di-acylated byproduct. Precise control of the 1:1 stoichiometry is also crucial.
Q2: My 2-chloronicotinoyl chloride appears as an orange-colored oil that solidifies on standing. Is it still usable?
A2: Yes, this is the expected appearance of 2-chloronicotinoyl chloride. As long as it has been protected from moisture, it should be suitable for use. It is highly reactive and sensitive to water, so it should be handled under anhydrous conditions.
Q3: What solvent is recommended for the reaction?
A3: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), xylene, or 1,2-dichloroethane are commonly used for this type of acylation.[3] The choice of solvent may influence the reaction rate and solubility of the reactants and products.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (Tformatics) is a convenient method to monitor the reaction. You can spot the reaction mixture alongside the starting materials (o-phenylenediamine and 2-chloronicotinoyl chloride) on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q5: What is a suitable method for purifying the final product, this compound?
A5: Purification can typically be achieved by recrystallization. While the ideal solvent system should be determined experimentally, a good starting point would be a mixture of ethanol and water, or ethyl acetate and hexane. If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative.
Q6: What are the expected spectroscopic data for this compound?
A6: While specific data can vary slightly based on the instrumentation and solvent used, you can generally expect the following:
-
1H NMR: Signals corresponding to the aromatic protons of both the aminophenyl and chloronicotinamide rings, as well as signals for the amine (NH2) and amide (NH) protons. The amide proton is typically a broad singlet.
-
13C NMR: Resonances for the carbon atoms of the two aromatic rings and the carbonyl carbon of the amide group.
-
Mass Spectrometry (MS): The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (C12H10ClN3O, MW: 247.68 g/mol ).[6]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Materials:
-
o-Phenylenediamine
-
2-Chloronicotinoyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (or another non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization (e.g., ethyl acetate, hexane)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0-5 °C using an ice bath.
-
Dissolve 2-chloronicotinoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the 2-chloronicotinoyl chloride solution dropwise to the stirred o-phenylenediamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Desired reaction pathway and potential side reactions.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 3. CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide - Google Patents [patents.google.com]
- 4. Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. cymitquimica.com [cymitquimica.com]
Recrystallization techniques for purifying crude N-(2-Aminophenyl)-2-chloronicotinamide
This technical support center provides detailed guides and frequently asked questions for the purification of crude N-(2-Aminophenyl)-2-chloronicotinamide via recrystallization. The information is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
Q1: My compound, this compound, will not dissolve in the chosen solvent, even with heating.
A1: This issue typically points to an inappropriate solvent or insufficient solvent volume. This compound is a moderately polar compound containing amide and amine functionalities, which allow for hydrogen bonding.
-
Solution 1: Increase Solvent Volume. Add the initial solvent in small increments to your boiling mixture until the solid dissolves completely. Be mindful not to add a large excess, as this will reduce your final yield.[1]
-
Solution 2: Change Solvents. If a large volume of the initial solvent is required, it may not be the ideal choice. Consider switching to a more polar solvent. Good starting points for a compound with this structure include ethanol, acetonitrile, or ethyl acetate.[2]
-
Solution 3: Use a Solvent Mixture. A solvent pair can be effective. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble), and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool. A common pair for amides is ethanol/water.
Q2: The compound has dissolved, but an oil is forming instead of crystals upon cooling.
A2: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[3]
-
Solution 1: Reheat and Add More Solvent. Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow the solution to cool more slowly.[4]
-
Solution 2: Slow Down the Cooling Process. Rapid cooling can promote oil formation. Allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.[5]
-
Solution 3: Change Solvent System. The boiling point of your solvent might be too high. Select a solvent with a lower boiling point. Alternatively, using a larger volume of a less powerful solvent can sometimes prevent oiling out.
Q3: After cooling the solution, no crystals have formed.
A3: This is a common issue, often caused by using too much solvent or the solution being supersaturated.[1]
-
Solution 1: Induce Crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide a nucleation site for crystal growth.[1]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystallization.
-
-
Solution 2: Reduce Solvent Volume. If induction methods fail, it's likely too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Solution 3: Cool to a Lower Temperature. Ensure the solution has been thoroughly chilled in an ice-water bath after initial cooling to room temperature.
Q4: The final yield of pure crystals is very low.
A4: A low yield suggests that a significant amount of the product remains dissolved in the mother liquor.
-
Reason 1: Excessive Solvent. Using too much solvent is the most common cause of poor yield.[1] During the next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Reason 2: Premature Crystallization. If the product crystallizes in the funnel during a hot filtration step, this will lower the yield. Ensure your funnel and receiving flask are pre-heated.
-
Reason 3: Washing with Room Temperature Solvent. Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[1]
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
This protocol outlines the general procedure for purifying the title compound using a single solvent system.
-
Solvent Selection: Based on the compound's polarity, ethanol, methanol, or acetonitrile are recommended starting solvents. Test solubility on a small scale first. An ideal solvent will dissolve the compound when hot but not at room temperature.[6][7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot solvent until the compound is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a pre-heated clean flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.
Data Presentation: Solvent Selection Guide
The following table provides a starting point for solvent selection for the recrystallization of this compound. Small-scale trials are essential to determine the optimal solvent for your specific crude sample.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | Good general choice for amides; may require a co-solvent like water to reduce solubility at room temperature. |
| Acetonitrile | 82 | Polar | Often gives very good results for the recrystallization of amides.[2] |
| Ethyl Acetate | 77 | Medium | A less polar option that may be effective if polar solvents show too high solubility at room temperature. |
| Methanol | 65 | Polar | Similar to ethanol, but its lower boiling point provides a smaller temperature gradient for crystallization. |
| Water | 100 | Very Polar | Likely a poor solvent on its own due to the aromatic rings, but excellent as an anti-solvent with alcohols. |
Visualizations
Recrystallization Workflow
Caption: A general workflow for the purification of a solid compound by recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common recrystallization problems.
Frequently Asked Questions (FAQs)
Q: What is the principle behind recrystallization? A: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of most solids increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities ideally remain dissolved in the cold solvent.[8]
Q: How do I choose the best solvent for this compound? A: A good solvent should dissolve the compound when hot but be a poor solvent at room temperature. For this compound, which is a polar molecule, polar solvents like ethanol or acetonitrile are good starting points. The "like dissolves like" principle is a useful guideline.[1] The best approach is to test several solvents on a small scale.
Q: Can I use a mixture of solvents? A: Yes, a solvent pair is often very effective. You dissolve the crude material in a minimal amount of a hot solvent in which it is highly soluble (the "good" solvent). Then, you add a hot "poor" solvent (in which the compound is less soluble but is miscible with the first solvent) dropwise until the solution becomes turbid. Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool.
Q: My purified crystals are still colored. How can I fix this? A: If your product is expected to be colorless or white, colored impurities may be present. These can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.[3]
Q: How does the cooling rate affect the quality of the crystals? A: A slower cooling rate generally results in larger and purer crystals. Rapid cooling can trap impurities within the crystal lattice. It is best practice to allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[3]
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. Recrystallization [wiredchemist.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. edu.rsc.org [edu.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Considerations for scaling up the production of N-(2-Aminophenyl)-2-chloronicotinamide
Technical Support Center: N-(2-Aminophenyl)-2-chloronicotinamide Production
Welcome to the technical support center for the synthesis and scale-up of this compound (CAS: 57841-69-7)[1]. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges of producing this compound, providing troubleshooting guidance, answers to frequently asked questions, and detailed experimental procedures.
Troubleshooting Guide
Scaling up any chemical synthesis can introduce challenges not observed at the lab scale, such as changes in reaction selectivity or product purity.[2] The following guide addresses common issues encountered during the amide coupling reaction to form this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Carboxylic Acid Activation: Standard coupling agents (e.g., HATU, EDC/HOBt) may be insufficient for this substrate.[3] 2. Amine Basicity: The aminophenyl group's nucleophilicity may be low, or it may be protonated and non-reactive if the reaction medium is acidic.[4] 3. Steric Hindrance: Hindrance around the reactive sites can slow down the reaction. | 1. Change Activation Method: Convert the 2-chloronicotinic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[3][4][5] This is often more effective for difficult couplings. 2. Add a Non-Nucleophilic Base: Include a base like triethylamine (Et₃N) or DIPEA to neutralize any HCl generated and ensure the amine is in its free base form.[4][5] 3. Increase Temperature: Carefully increase the reaction temperature in increments of 10°C to improve reaction kinetics. Monitor for side product formation. |
| Significant Side Product Formation (e.g., Anhydride) | 1. Incomplete Acid Chloride Formation: Using reagents like oxalyl chloride at room temperature may not fully convert the acid, leading to anhydride formation.[3] 2. Excess Activating Agent: Using a large excess of the coupling reagent can lead to side reactions. | 1. Forceful Activation Conditions: When preparing the acid chloride with SOCl₂, heating the reaction may be necessary for complete conversion.[3] 2. Stoichiometry Control: Use a slight excess (1.1-1.2 eq.) of the activating agent. Add the amine promptly after the acid activation step is complete. |
| Difficult Product Purification | 1. Unreacted Starting Materials: Low conversion leaves 2-chloronicotinic acid and o-phenylenediamine in the crude product. 2. Byproducts from Coupling Reagents: Reagents like EDC and HOBt generate urea and other byproducts that can be difficult to remove.[6] 3. Poor Crystallization: The product may oil out or fail to crystallize from the chosen solvent system. | 1. Aqueous Work-up: Use a basic wash (e.g., aq. NaHCO₃) to remove unreacted acidic starting material and an acidic wash (e.g., dil. HCl) to remove unreacted basic starting material. 2. Solvent Selection: Choose a solvent where the product has low solubility at room temperature but is soluble when hot for effective recrystallization. Consider solvent washes (trituration) with solvents like diethyl ether or ethyl acetate to remove soluble impurities.[7][8] 3. Chromatography: If crystallization is ineffective, column chromatography on silica gel is a reliable purification method.[9] |
| Poor Yield Upon Scale-Up | 1. Inefficient Mixing: The mixing efficiency in a large reactor may not match that of a small flask, leading to localized concentration gradients and side reactions.[2] 2. Heat Transfer Issues: Amide bond formation can be exothermic. Poor heat dissipation in a large reactor can cause temperature spikes, leading to degradation or side products.[6] | 1. Optimize Agitation: Evaluate the effect of stirring speed on reaction purity and yield during pilot runs.[2] 2. Control Reagent Addition: Add the most reactive reagent (e.g., the acid chloride) slowly and sub-surface to the solution of the other reagent while carefully monitoring the internal temperature. Use a reactor jacket for cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the most robust method for activating 2-chloronicotinic acid for scale-up? A1: For large-scale synthesis, converting the carboxylic acid to an acyl chloride is often preferred due to cost and efficiency.[6] Using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF is a common and effective method. These reagents are volatile, and the byproducts (SO₂, CO, CO₂, HCl) are gaseous, simplifying their removal. However, these reagents are hazardous and require careful handling in a well-ventilated area.[3][6]
Q2: Which solvent is recommended for this reaction at a larger scale? A2: While dipolar aprotic solvents like DMF and NMP are common in amide coupling reactions, they face increasing regulatory scrutiny due to toxicity concerns.[6] Alternative solvents such as dichloromethane (DCM), toluene, or ethyl acetate should be considered. The choice depends on the solubility of the starting materials and the reaction temperature. Toluene is advantageous for reactions requiring heating and azeotropic removal of water if applicable.[10]
Q3: How can I monitor the reaction's progress effectively? A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9][11] A typical method involves taking small aliquots from the reaction mixture over time and analyzing them for the disappearance of the limiting starting material (usually the amine) and the appearance of the product spot/peak. An analytical HPLC method can provide quantitative data on conversion and purity.[11][12]
Q4: Are there any specific safety concerns when scaling up this synthesis? A4: Yes. The use of thionyl chloride or oxalyl chloride is a primary concern; these reagents are corrosive, toxic, and react violently with water. The reaction should be run under an inert atmosphere (e.g., nitrogen) to prevent moisture from quenching the activated species. The reaction can be exothermic, especially during the addition of the acid chloride to the amine, requiring controlled addition rates and efficient cooling.
Q5: What is the best way to purify the final product, this compound? A5: The ideal purification method is recrystallization, as it is highly scalable and cost-effective. A solvent screen should be performed at the lab scale to identify a suitable solvent or solvent system. If recrystallization does not provide the desired purity, trituration (slurrying the crude solid in a solvent where the product is insoluble but impurities are soluble) can be effective.[7] For very high purity requirements, column chromatography may be necessary, but this is less desirable for large-scale production due to cost and solvent waste.
Experimental Protocols
Synthesis of this compound via Acyl Chloride Intermediate
This protocol describes a representative lab-scale synthesis (10g scale) that can be adapted for scale-up.
Materials:
-
2-Chloronicotinic acid (1 eq.)
-
o-Phenylenediamine (1.1 eq.)
-
Thionyl chloride (SOCl₂) (1.5 eq.)
-
Triethylamine (Et₃N) (2.5 eq.)
-
Toluene (or Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Brine
Procedure:
-
Acid Chloride Formation:
-
In a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend 2-chloronicotinic acid (10.0 g) in toluene (100 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).
-
Slowly add thionyl chloride (11.3 g, 6.9 mL) to the suspension at room temperature.
-
Heat the mixture to 60-70°C and stir for 2-3 hours, or until the reaction is complete (cessation of gas evolution and dissolution of solids).
-
Allow the mixture to cool to room temperature. Remove the excess SOCl₂ and toluene under reduced pressure to obtain the crude 2-chloronicotinoyl chloride as an oil or solid.
-
-
Amide Coupling:
-
In a separate flask, dissolve o-phenylenediamine (7.6 g) and triethylamine (15.8 g, 21.8 mL) in toluene (150 mL).
-
Cool this solution in an ice bath to 0-5°C.
-
Dissolve the crude 2-chloronicotinoyl chloride from the previous step in toluene (50 mL).
-
Add the acid chloride solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or HPLC.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding deionized water (100 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated aq. NaHCO₃ (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a purified solid.
-
Process Visualizations
Diagram 1: Synthesis Workflow
Caption: Figure 1. General Workflow for this compound Synthesis
Diagram 2: Troubleshooting Flowchart
Caption: Figure 2. Troubleshooting Flowchart for Low Reaction Yield
References
- 1. This compound ,57841-69-7 _Chemical Cloud Database [chemcd.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 8. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 9. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02062E [pubs.rsc.org]
- 10. CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof - Google Patents [patents.google.com]
- 11. Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting failed reactions in the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide
This technical support guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic route is the acylation of o-phenylenediamine with an activated derivative of 2-chloronicotinic acid. This typically involves a two-step process: first, the activation of 2-chloronicotinic acid to form 2-chloronicotinoyl chloride, followed by the reaction of the acyl chloride with o-phenylenediamine in the presence of a base.
Q2: What are the critical parameters to control in this synthesis?
Key parameters include:
-
Reagent Purity: The purity of o-phenylenediamine is crucial, as it can readily oxidize and darken, leading to impurities in the final product.
-
Moisture Control: The reaction should be carried out under anhydrous conditions, especially during the formation and reaction of the acyl chloride, which is sensitive to hydrolysis.
-
Temperature: The reaction temperature needs to be carefully controlled to prevent side reactions and decomposition.
-
Stoichiometry: The molar ratio of the reactants can influence the yield and purity of the product. An excess of the amine or the use of a non-nucleophilic base is often employed to scavenge the HCl generated during the acylation.
Q3: What are the expected physical properties of the starting materials and product?
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 2-Chloronicotinic acid | C₆H₄ClNO₂ | 157.56 | Solid | 176-178 |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | Solid | 102-104 |
| This compound | C₁₂H₁₀ClN₃O | 247.68 | Solid | Not readily available |
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction. A typical mobile phase could be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (o-phenylenediamine and 2-chloronicotinoyl chloride) and the appearance of a new spot corresponding to the product would indicate the progression of the reaction.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inefficient Acyl Chloride Formation | - Ensure the thionyl chloride or oxalyl chloride used is fresh and of high purity. - Perform the reaction under strictly anhydrous conditions using dried glassware and solvents. - A catalytic amount of DMF can be added to facilitate the formation of the acyl chloride from oxalyl chloride. |
| Hydrolysis of Acyl Chloride | - Ensure the o-phenylenediamine solution and the reaction solvent are anhydrous. - Add the acyl chloride to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. |
| Poor Reactivity of Amine | - Ensure the o-phenylenediamine is of high purity. Oxidized starting material can be dark in color and less reactive. - Consider using a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to neutralize the HCl formed during the reaction, which can protonate the starting amine and render it unreactive. |
| Incorrect Stoichiometry | - Verify the molar ratios of the reactants. Using a slight excess (1.1-1.2 equivalents) of the o-phenylenediamine might be beneficial, but can complicate purification. |
Issue 2: Presence of a Major, Unidentified Byproduct
A common side reaction in the synthesis of benzimidazoles involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives.[1][2][3]
| Possible Cause | Troubleshooting Step |
| Intramolecular Cyclization to form a Benzimidazole | - This can occur if the reaction is heated for too long or at too high a temperature. - After the initial amide formation, the second amino group of the o-phenylenediamine moiety can attack the amide carbonyl, leading to cyclization and elimination of water to form a benzimidazole derivative. - To avoid this, maintain a lower reaction temperature and shorter reaction times. |
| Reaction with Impurities | - Purify the starting materials before use. o-Phenylenediamine can be purified by sublimation or recrystallization.[4] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Product is highly insoluble/oily | - Test a range of solvents for recrystallization. Common choices include ethanol, ethyl acetate, or mixtures with hexane. - If the product is an oil, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification. |
| Presence of Unreacted Starting Material | - If unreacted o-phenylenediamine is present, it can be removed by washing the organic extract with a dilute acidic solution (e.g., 1M HCl). The desired product, being less basic, should remain in the organic layer. - Unreacted 2-chloronicotinic acid (from hydrolysis of the acyl chloride) can be removed by washing with a dilute basic solution (e.g., saturated NaHCO₃). |
| Dark-colored Product | - This is often due to the oxidation of o-phenylenediamine. Purify the starting material before the reaction. - The crude product can be treated with activated charcoal during recrystallization to remove colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloronicotinoyl Chloride
-
To a solution of 2-chloronicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5-2.0 eq) dropwise at room temperature.[5]
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Stir the mixture at room temperature for 2-4 hours or until the evolution of gas ceases.
-
The reaction progress can be monitored by the complete dissolution of the starting carboxylic acid.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-chloronicotinoyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Dissolve o-phenylenediamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 2-chloronicotinoyl chloride from the previous step in the same anhydrous solvent and add it dropwise to the o-phenylenediamine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Desired reaction pathway and a potential side reaction.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of N-(2-Aminophenyl)-2-chloronicotinamide via HPLC and GC-MS
In the landscape of pharmaceutical development, the rigorous analytical characterization of active pharmaceutical ingredients (APIs) is paramount to ensuring safety, efficacy, and quality. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of N-(2-Aminophenyl)-2-chloronicotinamide, a novel small molecule with therapeutic potential. We present detailed experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the optimal methodology for their analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility, robustness, and ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile. A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the quantitative analysis of this compound and its potential impurities.
A sensitive, stability-indicating RP-HPLC method can be developed and validated according to ICH guidelines.[1] The following protocol is based on established methods for related nicotinamide compounds.[2][3][4]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for the separation of nicotinamide derivatives.[2][3]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., 20 mM ammonium formate in water, pH adjusted to 3.0 with formic acid) and an organic modifier (e.g., acetonitrile or methanol). The specific gradient or isocratic ratio should be optimized to achieve adequate separation of the main peak from any impurities.
-
Flow Rate: A typical flow rate of 1.0 mL/min is recommended.[2][3]
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength around 254 nm is a common starting point for aromatic compounds).
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a known amount of the compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a final concentration of 1 mg/mL. Working solutions are prepared by diluting the stock solution with the mobile phase.
The following table summarizes the expected performance characteristics of the proposed HPLC method.
| Parameter | Expected Value |
| Retention Time (min) | 5.8 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.05 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.15 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information. However, for polar and non-volatile compounds like this compound, a derivatization step is often necessary to improve volatility and thermal stability.
The following protocol outlines a GC-MS method for the analysis of this compound, including a necessary derivatization step.
-
Derivatization: The amine and amide functionalities of this compound are derivatized to increase volatility. A common approach is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out by heating the sample with the silylating agent in a suitable solvent (e.g., pyridine or acetonitrile) at 70°C for 30 minutes.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final hold: 5 minutes at 300°C.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50 - 500.
The following table summarizes the expected performance characteristics of the proposed GC-MS method.
| Parameter | Expected Value |
| Retention Time (min) | ~12 (derivatized) |
| Linearity Range (ng/mL) | 5 - 500 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 1 |
| Limit of Quantitation (LOQ) (ng/mL) | 5 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Method Comparison
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical goals.
-
HPLC is generally the preferred method for routine quality control, purity assessment, and stability studies due to its simplicity, high precision, and the ability to analyze the compound in its native form without derivatization.
-
GC-MS offers superior sensitivity and provides detailed structural information, making it an excellent tool for impurity identification and characterization, as well as for trace-level analysis. However, the need for derivatization adds a layer of complexity to the sample preparation process.
Visualizing the Analytical Workflow and Method Comparison
To further clarify the experimental processes and the comparative advantages of each technique, the following diagrams are provided.
Caption: Analytical workflows for HPLC and GC-MS analysis.
Caption: Comparison of HPLC and GC-MS attributes.
References
- 1. Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprt.org [ijprt.org]
- 3. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 4. ijnrd.org [ijnrd.org]
Comparative Study of the Biological Activity of N-(2-Aminophenyl)-2-chloronicotinamide and its Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of N-aryl nicotinamide and 2-chloronicotinamide derivatives, with a focus on their potential as therapeutic agents. While direct comparative data for N-(2-Aminophenyl)-2-chloronicotinamide is limited in publicly available literature, this guide synthesizes findings from structurally related analogs to provide insights into their structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications, particularly in oncology and infectious diseases. The information is presented to aid researchers in the design and development of novel nicotinamide-based therapeutics.
Comparative Biological Activity of Nicotinamide Analogs
The biological activity of nicotinamide derivatives is significantly influenced by the nature and position of substituents on both the pyridine and the N-phenyl rings. The following table summarizes the activities of various analogs, highlighting key structure-activity relationships.
| Compound/Analog | Target/Assay | Biological Activity (IC50/MIC) | Key Structural Features | Reference |
| (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN) | VEGFR-2 Inhibition | IC50: 0.320 ± 0.012 µM | Hydrazono)ethyl)phenyl)nicotinamide moiety | [1] |
| Nicotinamide Derivative 10 | HCT-116 (colon cancer) cell line | IC50: 15.4 µM | Specific nicotinamide derivative | [2] |
| Nicotinamide Derivative 10 | HepG2 (liver cancer) cell line | IC50: 9.8 µM | Specific nicotinamide derivative | [2] |
| Nicotinamide Derivative 7 | HCT-116 (colon cancer) cell line | IC50: 15.7 µM | Specific nicotinamide derivative | [2] |
| Nicotinamide Derivative 7 | HepG2 (liver cancer) cell line | IC50: 15.5 µM | Specific nicotinamide derivative | [2] |
| 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (11g) | Candida albicans | MIC80: 0.0313 µg/mL | 2-aminonicotinamide with thiophene linker | [3] |
| 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (11h) | Candida albicans | MIC80: 0.0313 µg/mL | 2-aminonicotinamide with thiophene linker | [3] |
| N-(thiophen-2-yl)nicotinamide derivative 4a | Cucumber downy mildew (CDM) | EC50: 4.69 mg/L | N-(thiophen-2-yl) nicotinamide | [4] |
| N-(thiophen-2-yl)nicotinamide derivative 4f | Cucumber downy mildew (CDM) | EC50: 1.96 mg/L | N-(thiophen-2-yl) nicotinamide | [4] |
| 2-chloro-N-(phenazin-2-yl)benzamide (Compound 4) | K562 (leukemia) & HepG2 (liver cancer) cell lines | Potent anticancer effect comparable to cisplatin | 2-chloro-N-benzamide with phenazine core | [5] |
Detailed Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Using a system where the amount of ATP remaining after the reaction is measured via a luciferase-luciferin reaction.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway: Generic Kinase Inhibitor Action
Caption: A diagram illustrating the mechanism of action for a kinase inhibitor.
Experimental Workflow: MTT Assay
Caption: The experimental workflow for determining cytotoxicity using the MTT assay.
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: A diagram illustrating the concept of structure-activity relationships.
References
- 1. Exploring the anticancer properties of a new nicotinamide analogue: Investigations into in silico analysis, antiproliferative effects, selectivity, VEGFR-2 inhibition, apoptosis induction, and migration suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]
- 5. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of NAD+ Precursors: A Comparative Guide to Commercially Available Nicotinamide Analogs
A critical evaluation of prominent nicotinamide analogs for researchers and drug development professionals.
In the quest to modulate cellular metabolism and combat age-related decline, the replenishment of nicotinamide adenine dinucleotide (NAD+) has emerged as a key therapeutic strategy. This has led to a burgeoning interest in various nicotinamide analogs, molecules that serve as precursors to NAD+. While a multitude of these compounds are commercially available, a comprehensive understanding of their comparative efficacy, mechanisms, and experimental validation is crucial for informed research and development.
This guide provides a detailed comparison of three prominent, commercially available nicotinamide analogs: Nicotinamide Riboside (NR), Nicotinamide Mononucleotide (NMN), and Nicotinamide (NAM). It is important to note that a thorough search of scientific literature and public databases yielded no experimental data or biological characterization for N-(2-Aminophenyl)-2-chloronicotinamide . Consequently, this compound cannot be included in a data-driven comparative analysis.
The Central Role of NAD+ and its Precursors
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme present in all living cells, playing a critical role in a vast array of biological processes. These include cellular energy metabolism, DNA repair, and the regulation of signaling pathways that govern cellular health and longevity.[1][2][3][4] Levels of NAD+ have been shown to decline with age, and this depletion is linked to a range of age-associated diseases.[5][6]
Supplementation with NAD+ precursors aims to counteract this decline and bolster the cellular NAD+ pool. The three analogs discussed below represent the most extensively studied and commercially utilized precursors.
Comparative Analysis of Nicotinamide Riboside (NR), Nicotinamide Mononucleotide (NMN), and Nicotinamide (NAM)
| Feature | Nicotinamide Riboside (NR) | Nicotinamide Mononucleotide (NMN) | Nicotinamide (NAM) |
| Primary Mechanism of Action | Serves as a direct precursor to NMN, which is then converted to NAD+.[7][8] | A direct precursor to NAD+.[1][9] | A precursor to NMN through the salvage pathway.[2] |
| Cellular Uptake | Enters cells through equilibrative nucleoside transporters (ENTs).[10][11] | Can be dephosphorylated to NR to enter cells, or directly transported by a specific transporter (Slc12a8) in some tissues.[9][10][12] | Enters cells via diffusion and specific transporters. |
| Clinical Evidence for Boosting NAD+ | Multiple human clinical trials have demonstrated that NR supplementation safely and effectively increases blood NAD+ levels.[13][14][15] | Human trials have also shown NMN to be safe and effective in increasing NAD+ levels.[5][16][17] | Can increase NAD+ levels, but may be less efficient than NR or NMN at equivalent doses.[13] |
| Key Biological Effects | Improves mitochondrial function, activates sirtuins, and has shown potential in supporting brain and metabolic health in preclinical and clinical studies.[18][19][20] | Has demonstrated benefits in improving insulin sensitivity, physical performance, and mitigating age-related conditions in animal and some human studies.[1][3][17] | Involved in DNA repair through PARP activation and has anti-inflammatory properties.[2][21][22] |
| Reported Side Effects | Generally well-tolerated with no serious adverse effects reported in clinical trials.[13][15] | Considered safe in human trials with no significant side effects noted.[17][23] | High doses can cause flushing and may inhibit sirtuins.[24] |
Signaling Pathways and Mechanisms of Action
The primary mechanism by which these analogs function is by feeding into the NAD+ biosynthetic pathways. The following diagram illustrates the key conversion steps.
Caption: NAD+ Biosynthesis from Nicotinamide Analogs.
Experimental Protocols
Accurate and reproducible measurement of NAD+ and its metabolites is crucial for evaluating the efficacy of these analogs. Below are outlines of common experimental protocols.
Protocol 1: Quantification of NAD+ Levels in Biological Samples using LC-MS/MS
Objective: To accurately measure the concentration of NAD+ in cells, tissues, or blood.
Methodology:
-
Sample Preparation:
-
Cells or tissues are harvested and immediately quenched in liquid nitrogen to halt metabolic activity.
-
Extraction is performed using an acidic extraction buffer (e.g., 0.5 M perchloric acid) to stabilize NAD+.
-
The extract is neutralized and centrifuged to remove protein precipitates.
-
-
LC-MS/MS Analysis:
-
The supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separation is achieved using a suitable column (e.g., a C18 column).
-
Mass spectrometry is used for the detection and quantification of NAD+ based on its specific mass-to-charge ratio and fragmentation pattern.
-
A standard curve with known concentrations of NAD+ is used for absolute quantification.
-
Caption: Workflow for NAD+ Quantification by LC-MS/MS.
Protocol 2: Sirtuin Activity Assay
Objective: To determine the effect of nicotinamide analogs on the activity of sirtuins, a class of NAD+-dependent deacetylases.
Methodology:
-
Assay Principle: The assay measures the deacetylation of a fluorogenic substrate by a recombinant sirtuin enzyme (e.g., SIRT1).
-
Procedure:
-
Recombinant sirtuin enzyme is incubated with a fluorogenic acetylated peptide substrate and varying concentrations of the nicotinamide analog.
-
The reaction is initiated by the addition of NAD+.
-
After a set incubation period, a developer solution is added that releases a fluorescent molecule from the deacetylated peptide.
-
The fluorescence is measured using a fluorometer.
-
-
Data Analysis: The increase in fluorescence is proportional to the sirtuin activity. The effect of the nicotinamide analog is determined by comparing the activity in its presence to a control without the analog.
Conclusion
For researchers and drug development professionals, the choice of a nicotinamide analog for NAD+ replenishment strategies requires careful consideration of the available scientific evidence. Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) have emerged as potent and safe NAD+ precursors, supported by a growing body of preclinical and clinical research. Nicotinamide (NAM), while a fundamental component of NAD+ metabolism, may have limitations in terms of efficiency and potential side effects at high doses.
The lack of publicly available data on this compound precludes its inclusion in a meaningful scientific comparison at this time. As the field of NAD+ metabolism continues to evolve, it is imperative that the evaluation of novel nicotinamide analogs is grounded in robust experimental data to ensure both safety and efficacy.
References
- 1. β-nicotinamide mononucleotide: Pharmacodynamics, Functions and Preparation_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of Nicotinamide? [synapse.patsnap.com]
- 3. Role and Potential Mechanisms of Nicotinamide Mononucleotide in Aging [aginganddisease.org]
- 4. droracle.ai [droracle.ai]
- 5. The Safety and Antiaging Effects of Nicotinamide Mononucleotide in Human Clinical Trials: an Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Nicotinamide riboside - Wikipedia [en.wikipedia.org]
- 9. Role and Potential Mechanisms of Nicotinamide Mononucleotide in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Do NAD+ Precursors Get Incorporated Into Cells? [nmn.com]
- 11. Nicotinamide Riboside (NR) and/or Nicotinamide Mononucleotide (NMN) Bioavailability Review – Integra Nutrition [integranutrition.com]
- 12. The Science Behind NMN–A Stable, Reliable NAD+Activator and Anti-Aging Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First human clinical trial for nicotinamide riboside | Carver College of Medicine - The University of Iowa [medicine.uiowa.edu]
- 14. What is really known about the effects of nicotinamide riboside supplementation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Newly Published Phase II Clinical Study Demonstrates that Supplementation with Niagen®, Patented Nicotinamide Riboside (NR) - BioSpace [biospace.com]
- 16. news-medical.net [news-medical.net]
- 17. Exploring NMN Human Trial Advancements [nmn.com]
- 18. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Nicotinamide riboside (nr) - Metabolic Health Support and Neuroprotection | Longevity Protocols [longevity-protocols.com]
- 21. researchgate.net [researchgate.net]
- 22. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 23. researchgate.net [researchgate.net]
- 24. NMN vs. NR: Which Is Best To Boost Your NAD Levels? - - Life Extension [lifeextension.com]
Full Spectral Analysis of N-(2-Aminophenyl)-2-chloronicotinamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral characteristics of N-(2-Aminophenyl)-2-chloronicotinamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this guide presents a detailed analysis based on data from structurally similar compounds and established spectroscopic principles. For comparative purposes, the spectral data of a closely related analog, 2-amino-N-(2-chlorophenyl)benzamide, is also discussed. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel nicotinamide derivatives.
Spectral Data Summary
The following tables summarize the expected spectral data for this compound and its structural analog, 2-amino-N-(2-chlorophenyl)benzamide. These values are derived from a combination of data reported for similar chemical structures and predictive models.
Table 1: Spectral Data for this compound
| Technique | Parameter | Expected Values/Characteristics |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (pyridine and phenyl rings): ~6.5-8.5 ppm; Amine (NH₂) protons: ~4.0-5.0 ppm (broad); Amide (NH) proton: ~8.0-9.5 ppm (broad) |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl (C=O): ~165-175 ppm; Aromatic carbons: ~110-160 ppm |
| FT-IR | Wavenumber (cm⁻¹) | N-H stretch (amine and amide): ~3200-3500 cm⁻¹ (broad); C=O stretch (amide): ~1650-1680 cm⁻¹; C-Cl stretch: ~700-800 cm⁻¹ |
| Mass Spec. | m/z | [M]+: ~247.05 (calculated for C₁₂H₁₀ClN₃O) |
Table 2: Spectral Data for 2-amino-N-(2-chlorophenyl)benzamide (Alternative Compound)
| Technique | Parameter | Reported/Expected Values |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~6.7-7.8 ppm; Amine (NH₂) protons: ~5.0 ppm (broad); Amide (NH) proton: ~9.9 ppm (broad) |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl (C=O): ~168 ppm; Aromatic carbons: ~115-150 ppm |
| FT-IR | Wavenumber (cm⁻¹) | N-H stretch: ~3300-3500 cm⁻¹; C=O stretch: ~1640 cm⁻¹; C-Cl stretch: ~750 cm⁻¹ |
| Mass Spec. | m/z | [M]+: ~246.06 (for C₁₃H₁₁ClN₂O) |
Experimental Protocols
The following are detailed, generalized protocols for the key analytical techniques used to characterize this compound and similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A benchtop FT-IR spectrometer equipped with a KBr beam splitter and a DTGS detector or an ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.
-
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak ([M]+ or [M+H]+) and various fragment ions, which can be used to confirm the molecular weight and elucidate the structure.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the full spectral analysis of a small organic molecule like this compound.
Caption: Experimental workflow for the synthesis and spectral characterization of this compound.
Biological Activity and Signaling Pathways
Nicotinamide and its derivatives are known to play crucial roles in various biological processes.[1] Many exhibit a wide range of pharmacological activities, including antifungal, anti-inflammatory, and anticancer effects.[1][2][3]
The antifungal activity of some nicotinamide derivatives has been attributed to their ability to disrupt the fungal cell wall.[3] Others act as inhibitors of succinate dehydrogenase, a key enzyme in the fungal respiratory chain.[4]
While the specific signaling pathway for this compound has not been elucidated, many nicotinamide derivatives are known to influence pathways involving NAD+ metabolism. The following diagram illustrates a simplified overview of the NAD+ salvage pathway, which is a common target for this class of compounds.
Caption: Simplified diagram of the NAD+ salvage pathway, a potential target for nicotinamide derivatives.
Comparison with Alternatives
2-amino-N-(2-chlorophenyl)benzamide serves as a useful structural analog for comparison. Both molecules share a chlorophenylamide moiety, but differ in the position of the amino group and the nature of the second aromatic ring (pyridine vs. benzene). These structural differences are expected to manifest in their spectral data and potentially in their biological activities.
-
NMR Spectroscopy: The presence of the nitrogen atom in the pyridine ring of this compound is expected to deshield the adjacent protons and carbons, leading to higher chemical shifts compared to the corresponding protons and carbons in the benzene ring of 2-amino-N-(2-chlorophenyl)benzamide.
-
Biological Activity: The pyridine nitrogen in this compound can act as a hydrogen bond acceptor, which may influence its binding to biological targets and result in a different pharmacological profile compared to its benzamide analog.
Conclusion
This guide provides a foundational understanding of the spectral characteristics of this compound. While direct experimental data remains to be published, the provided analysis, based on established principles and data from similar compounds, offers valuable insights for researchers. The comparison with a structural analog highlights the subtle yet significant impact of structural modifications on spectral properties. Further experimental investigation is warranted to fully elucidate the spectral and biological profile of this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. design-synthesis-and-structure-activity-relationship-studies-of-nicotinamide-derivatives-as-potent-antifungal-agents-by-disrupting-cell-wall - Ask this paper | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
Methods for determining the purity of synthesized N-(2-Aminophenyl)-2-chloronicotinamide
For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in the drug development pipeline. This guide provides a comparative overview of key analytical methods for determining the purity of N-(2-Aminophenyl)-2-chloronicotinamide, a novel heterocyclic amide. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).
Overview of Analytical Methodologies
The choice of an analytical method for purity determination depends on various factors, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation. For a molecule like this compound, which possesses aromatic amine and heterocyclic amide functionalities, a multi-faceted approach is often necessary to obtain a comprehensive purity profile.
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, offering high-resolution separation of the main compound from its impurities.[1][2][3][4]
-
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method that can provide an absolute purity value without the need for a specific reference standard for each impurity.[5][6][7][8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample.
-
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for a preliminary assessment of purity and for monitoring the progress of purification.[11]
The following sections provide a detailed comparison of these techniques, including experimental protocols and illustrative data.
Comparative Data Summary
The performance of each analytical method in determining the purity of a synthesized batch of this compound is summarized below. The data presented is illustrative and representative of typical results obtained for a research-grade chemical synthesis.
| Parameter | HPLC | qNMR | GC-MS | TLC |
| Purity (%) | 99.5% (Area Normalization) | 99.2% (Absolute) | Not suitable for parent compound | Qualitative Assessment |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.001% (for volatile impurities) | ~0.5% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.1% | ~0.003% (for volatile impurities) | N/A |
| Precision (RSD) | < 1% | < 0.5% | < 5% | N/A |
| Analysis Time per Sample | 20-30 minutes | 15-20 minutes | 30-40 minutes | 5-10 minutes |
| Primary Application | Quantitative Purity, Impurity Profiling | Absolute Purity, Structural Confirmation | Volatile Impurity Analysis | Rapid Purity Check, Reaction Monitoring |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample characteristics.
This method is designed for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
A: 20 mM Ammonium acetate buffer (pH 4.0)
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 40% B
-
22-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
This protocol outlines the determination of the absolute purity of this compound using an internal standard.
-
Instrumentation: 500 MHz NMR spectrometer.
-
Internal Standard: Maleic acid (high purity, accurately weighed).
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Acquisition Time: 4 s
-
-
Data Processing:
-
Apply a Fourier transform with a line broadening of 0.3 Hz.
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved proton signal of the analyte and the singlet of the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
This method is suitable for the detection and quantification of residual solvents and other volatile impurities.
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 amu.
-
Source Temperature: 230°C.
-
-
Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of a suitable solvent (e.g., methanol) that does not interfere with the analysis of expected residual solvents.
A quick and straightforward method for a qualitative assessment of purity.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of Toluene:Ethyl Acetate (7:3 v/v). A few drops of triethylamine can be added to the mobile phase to reduce tailing of the amine.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of ethyl acetate.
-
Procedure:
-
Spot the sample solution onto the baseline of the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and mark the solvent front.
-
-
Visualization:
-
Examine the plate under UV light (254 nm) to visualize the spots.
-
Further visualization can be achieved by staining with an appropriate reagent (e.g., potassium permanganate).
-
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.
Visualizing the Purity Determination Workflow
The following diagrams illustrate the logical flow of the purity analysis process and the relationship between the different analytical techniques.
Caption: Workflow for the purity determination of synthesized compounds.
Caption: Relationship between analytical techniques and the type of purity information obtained.
Conclusion
The determination of the purity of synthesized this compound requires a combination of analytical techniques to achieve a comprehensive and reliable assessment. While TLC offers a rapid preliminary check, HPLC provides detailed information on the impurity profile and relative purity. For an accurate determination of absolute purity, qNMR is the method of choice. Finally, GC-MS is essential for quantifying residual solvents and other volatile impurities. By employing these methods in a structured workflow, researchers and drug development professionals can confidently ascertain the purity of their synthesized compounds, ensuring the quality and reliability of their subsequent studies.
References
- 1. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. wjpmr.com [wjpmr.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. enovatia.com [enovatia.com]
- 7. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. reddit.com [reddit.com]
Structure-activity relationship (SAR) studies of N-(2-Aminophenyl)-2-chloronicotinamide derivatives
A Comparative Guide to the Structure-Activity Relationships of N-(2-Aminophenyl)-2-chloronicotinamide Derivatives and Related Analogs
Introduction
The this compound scaffold represents a confluence of two key pharmacophores: the nicotinamide moiety, a well-known component in various bioactive molecules, and the 2-aminophenyl-amide linkage, which is present in a range of kinase and histone deacetylase (HDAC) inhibitors. While specific structure-activity relationship (SAR) studies on this compound derivatives are not extensively documented in publicly available literature, a comparative analysis of related structures provides valuable insights into the potential biological activities and SAR trends for this class of compounds. This guide synthesizes findings from studies on 2-aminonicotinamide and N-(2-aminophenyl)-amide derivatives to infer potential activities and guide future research.
Potential Therapeutic Applications
Based on the activities of structurally related compounds, derivatives of this compound could be explored for various therapeutic applications, including:
-
Antifungal Activity: 2-Aminonicotinamide derivatives have shown potent activity against various fungal strains by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[1]
-
Anticancer Activity: The N-(2-aminophenyl)-amide core is a key feature in several classes of anticancer agents, including HDAC inhibitors and kinase inhibitors.
I. Antifungal Activity: A Focus on 2-Aminonicotinamide Analogs
A significant body of research points to the antifungal potential of 2-aminonicotinamide derivatives. These compounds often target the fungal cell wall, a validated target for antifungal drug development.
Comparative Antifungal Activity Data
The following table summarizes the in vitro antifungal activity of a series of 2-amino-N-((5-(((substituted-phenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide derivatives against Candida albicans.[1][2]
| Compound | R (Substitution on Phenyl Ring) | MIC₈₀ (μg/mL) against C. albicans |
| 11g | 2-fluoro | 0.0313 |
| 11h | 3-fluoro | 0.0313 |
| 10b (Reference) | 3-fluoro (phenoxy linker) | 0.0625 |
| Fluconazole (Control) | - | 0.5 |
Key SAR Observations:
-
Fluorine Substitution: The presence of a fluorine atom on the terminal phenyl ring appears to be crucial for potent antifungal activity. Both ortho- and meta-positions of the fluorine on the phenylamino group (compounds 11g and 11h ) resulted in excellent activity.[1][2]
-
Linker Group: The nature of the linker between the thiophene and the phenyl ring influences activity. The aminomethyl linker in compounds 11g and 11h provided superior activity compared to the oxymethyl linker in the reference compound 10b .[1][2]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.
-
Preparation of Fungal Inoculum: Fungal strains were grown on Sabouraud dextrose agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Compounds were serially diluted in RPMI 1640 medium.
-
Incubation: The fungal inoculum was added to each well of a microtiter plate containing the serially diluted compounds. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC₈₀ was defined as the lowest concentration of the compound that caused an 80% reduction in turbidity compared to the growth control.[1]
Proposed Mechanism of Action: Inhibition of GPI Biosynthesis
II. Anticancer Activity: Insights from N-(2-Aminophenyl)-amide Analogs
The N-(2-aminophenyl)-amide scaffold is present in numerous compounds investigated for their anticancer properties, particularly as inhibitors of histone deacetylases (HDACs).
Comparative Anticancer Activity Data
The following table presents the inhibitory concentrations (IC₅₀) of representative N-(2-aminophenyl)-benzamide derivatives against HDACs.
| Compound | Target | IC₅₀ (μM) |
| Entinostat (MS-275) | HDAC1, HDAC3 | 0.34 |
| Mocetinostat (MGCD0103) | Class I HDACs | 0.18 |
Key SAR Observations:
-
Zinc-Binding Group: The 2-aminophenyl group often serves as a key zinc-binding motif in the active site of HDAC enzymes.
-
Capping Group: The nature of the "capping group" (the portion of the molecule extending away from the zinc-binding region) significantly influences potency and selectivity against different HDAC isoforms.
Experimental Protocol: HDAC Inhibition Assay
The inhibitory activity against HDAC enzymes can be determined using a fluorometric assay.
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and a fluorogenic acetylated peptide substrate are prepared in assay buffer.
-
Compound Incubation: The test compounds are pre-incubated with the HDAC enzyme.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Development: After incubation, a developer solution containing a protease is added to cleave the deacetylated substrate, releasing a fluorescent product.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader, and the IC₅₀ values are calculated from the dose-response curves.
Logical Relationship of HDAC Inhibition
Conclusion
While direct SAR studies on this compound derivatives are limited, the analysis of structurally related 2-aminonicotinamides and N-(2-aminophenyl)-amides provides a strong foundation for predicting their potential biological activities and guiding the design of new analogs. The 2-aminonicotinamide core suggests a high likelihood of antifungal activity, potentially through the inhibition of GPI biosynthesis. The N-(2-aminophenyl)-amide moiety points towards possible anticancer effects, likely mediated by HDAC inhibition. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to validate these hypotheses and elucidate the specific SAR for this chemical class. Key modifications to explore would include variations of the substituents on both the nicotinamide and the aminophenyl rings.
References
Comparative Guide to Validated Analytical Protocols for N-(2-Aminophenyl)-2-chloronicotinamide Quantification
This guide provides a detailed comparison of two validated analytical methodologies for the quantitative determination of N-(2-Aminophenyl)-2-chloronicotinamide in research and quality control samples. The protocols outlined are based on established analytical principles for compounds of similar structure, such as neonicotinoids and other pharmaceutical impurities, and represent robust approaches for accurate quantification. The two methods presented are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), chosen to highlight the differences in sensitivity, selectivity, and operational complexity.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for the two analytical methods. These parameters are critical for researchers and drug development professionals to select the most appropriate method based on their specific analytical needs, such as required sensitivity and the complexity of the sample matrix.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (Correlation Coefficient, r²) | > 0.998 | > 0.999 |
| Range | 0.1 - 50 µg/mL | 0.05 - 100 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.015 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 ng/mL |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and LC-MS/MS protocols are provided below. These protocols include sample preparation, chromatographic conditions, and detector settings.
Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
This method is suitable for routine analysis and quality control where high sensitivity is not a primary requirement.
1. Sample Preparation:
-
Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
3. Data Analysis:
-
Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from the standard solutions.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection
This method offers high sensitivity and selectivity, making it ideal for the analysis of samples with complex matrices or when trace-level quantification is necessary.[1][2]
1. Sample Preparation:
-
Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards, including an internal standard (e.g., a deuterated analog), are prepared by serial dilution in the mobile phase.
-
Sample Solution: Samples are extracted using a suitable technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. The final extract is evaporated to dryness and reconstituted in the mobile phase.
2. Chromatographic Conditions:
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (A) and methanol (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
-
Data Analysis: Quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for the quantification of a small molecule analyte and a conceptual signaling pathway where such a molecule might be investigated.
Caption: General workflow for the analytical quantification of a target compound.
Caption: Conceptual signaling pathway involving a small molecule inhibitor.
References
Comparative Efficacy Analysis of N-(2-Aminophenyl)-2-chloronicotinamide: Data Currently Unavailable
A comprehensive review of publicly available scientific literature and databases reveals a lack of specific data regarding the inhibitory efficacy and biological target of N-(2-Aminophenyl)-2-chloronicotinamide. While the compound is commercially available as a chemical reagent, its specific mechanism of action and comparative performance against established inhibitors in any particular biological pathway have not been documented in the accessible scientific domain.
Numerous searches were conducted to identify research articles, patents, or database entries detailing the biological activity of this compound. These inquiries did not yield any specific information about its use as a biological inhibitor. While the broader class of nicotinamide derivatives has been explored for various therapeutic applications, including antifungal and antimicrobial activities, this specific compound's inhibitory profile remains uncharacterized in the public record.
Consequently, a direct comparison with established inhibitors, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be provided at this time. The core requirement for such a comparative guide is the identification of the specific biological target that this compound is intended to inhibit. Without this foundational information, a meaningful and objective comparison is not feasible.
Researchers and drug development professionals interested in the potential inhibitory effects of this compound would first need to conduct initial screening and target identification studies. These preliminary experiments would be essential to elucidate its biological function, if any, as an inhibitor. Once a specific target is identified and its inhibitory activity is quantified, a comparative analysis against known inhibitors could be performed.
This document will be updated if and when information regarding the inhibitory properties of this compound becomes publicly available.
Safety Operating Guide
Proper Disposal of N-(2-Aminophenyl)-2-chloronicotinamide: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N-(2-Aminophenyl)-2-chloronicotinamide, a chemical compound utilized in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and the protection of the environment.
Operational and Disposal Plans
The primary methods for the disposal of this compound are high-temperature incineration and chemical degradation. The choice of method will depend on the quantity of waste, the form of the waste (solid or in solution), and the available facilities. All procedures must be conducted in strict adherence to local, state, and federal regulations for hazardous waste disposal.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large spills or in poorly ventilated areas. |
Spill Management
In the event of a spill, the area should be evacuated and ventilated. The spilled solid should be carefully swept up to avoid dust formation and placed in a sealed, labeled container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
Disposal Procedures
High-Temperature Incineration
Incineration is the preferred method for the complete destruction of this compound. As a chlorinated organic compound, specific conditions must be met to ensure its safe and effective disposal.
Quantitative Incineration Parameters
| Parameter | Recommended Value | Citation |
| Minimum Temperature | 1100°C | [1][2] |
| Reasoning | Required for compounds containing more than 1% halogenated organic substances to ensure complete destruction. | [1][2] |
| Post-Combustion Zone | Equipped with an acid gas scrubber to neutralize hydrogen chloride produced during combustion. | [3] |
Chemical Degradation
For small quantities of this compound, chemical degradation may be a viable option. The following are potential, but unverified, methods based on the reactivity of similar chemical structures. It is imperative that these methods are first tested on a small scale in a controlled laboratory setting before being implemented for larger quantities.
2.2.1. Alkaline Hydrolysis
Alkaline hydrolysis can be used to break down amide bonds.[4]
-
Procedure:
-
Dissolve the this compound waste in a suitable organic solvent.
-
Slowly add an excess of a strong base solution (e.g., 10 M sodium hydroxide).
-
Stir the mixture at an elevated temperature (e.g., 50-100°C) for several hours. The reaction progress should be monitored by a suitable analytical method (e.g., TLC, LC-MS).
-
After completion, the resulting solution should be neutralized with a suitable acid (e.g., hydrochloric acid) before disposal as aqueous waste, in accordance with local regulations.
-
2.2.2. Oxidation with Sodium Hypochlorite
Sodium hypochlorite can be used to degrade amides through a reaction similar to the Hofmann degradation.[2][5]
-
Procedure:
-
Prepare an aqueous solution or suspension of the this compound waste.
-
Slowly add an excess of a sodium hypochlorite solution (e.g., commercial bleach) while stirring. The reaction may be exothermic and should be cooled if necessary.
-
Allow the reaction to proceed for several hours at room temperature or with gentle heating. Monitor the degradation of the starting material.
-
Upon completion, the excess hypochlorite should be quenched with a reducing agent (e.g., sodium bisulfite). The final solution should be neutralized and disposed of as aqueous waste according to local guidelines.
-
Waste Segregation and Storage
Proper segregation and storage of waste are crucial to prevent accidental reactions and ensure safe disposal.
-
Halogenated Waste: this compound waste should be collected in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[6][7]
-
Incompatible Materials: Avoid mixing this compound with strong oxidizing agents, strong acids, and strong bases in the same waste container.[8]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this document is intended as a guide for trained laboratory professionals. All procedures should be carried out in a controlled laboratory setting, and users are responsible for complying with all applicable local, state, and federal regulations regarding hazardous waste management. It is highly recommended to consult the Safety Data Sheet (SDS) for this compound and to perform a thorough risk assessment before initiating any disposal procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Weerman degradation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Alkaline hydrolysis: Significance and symbolism [wisdomlib.org]
- 5. Reaction of sodium hypochlorite with amines and amides: automation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 8. jcbsc.org [jcbsc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling N-(2-Aminophenyl)-2-chloronicotinamide
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(2-Aminophenyl)-2-chloronicotinamide (CAS No. 57841-69-7). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₂H₁₀ClN₃O[1][2][3][4] |
| Molecular Weight | 247.68 g/mol [1][2][3] |
| Appearance | Beige Powder/Solid[5] |
| Odor | Odorless[5] |
| Boiling Point | 354.9 ± 37.0 °C (Predicted)[3][6] |
| Density | 1.409 ± 0.06 g/cm³ (Predicted)[3][6] |
| Purity | >95% to 98%[2][7] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[8] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7][9] | Protects against splashes and dust.[10] |
| Skin and Body Protection | Wear protective gloves and clothing to prevent skin exposure.[5][8][9] | Avoids direct contact with the chemical. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[10][11] | Provides a barrier against skin absorption. Nitrile gloves offer good resistance to bases, oils, and many solvents.[10] Neoprene gloves resist a broad range of oils, acids, caustics, and solvents.[10] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[8][9] For large-scale operations or in emergencies, a respirator with an organic-vapor-removing cartridge and a prefilter (MSHA/NIOSH approval number prefix TC-23C) or a canister approved for pesticides (MSHA/NIOSH approval number prefix TC-14G) may be necessary.[12] For solid particulates, a dust/mist filtering respirator (MSHA/NIOSH approval number prefix TC-21C) is recommended.[12] | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[5][7][11] |
Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Handling and Storage Procedures
Handling:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[8]
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[9]
-
Wash hands and any exposed skin thoroughly after handling.[7][9]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[8][11]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention if symptoms persist.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, also under the eyelids.[5][7] Remove contact lenses if present and easy to do.[5][7] Continue rinsing.[5][7] If eye irritation persists, get medical advice/attention.[7] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes.[5][7][8] If skin irritation occurs, get medical advice/attention.[7] |
| Inhalation | Remove to fresh air.[5][7][8] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[8] Call a physician if you feel unwell.[7][9] |
| Ingestion | Rinse mouth with water.[7][8] Do NOT induce vomiting.[8] Drink plenty of water.[8] Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center.[8][9] |
Spill and Disposal Management
Spill Response:
-
Evacuate and Ventilate: Evacuate personnel to a safe area and ensure adequate ventilation.[8]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[8] Cover a powder spill with a plastic sheet or tarp to minimize spreading.[8]
-
Clean-up: Use personal protective equipment.[8] For solid spills, sweep up and shovel into a suitable container for disposal.[7] Avoid creating dust.[8] For liquid spills, use an inert absorbent material to soak up the spill and place it in a labeled container.[8]
-
Decontamination: Clean the contaminated surface thoroughly.[8]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][7][9]
-
Do not empty into drains or release into the environment.[7][11]
-
Waste chemicals that are acidic corrosives can be treated with alkaline neutralizers and then disposed of as ordinary waste.[13] Alkaline corrosives can be treated with acidic neutralizers.[13] If neutralization is not possible, the waste must be incinerated at a high temperature or chemically decomposed by a professional unit.[13]
References
- 1. This compound ,57841-69-7 _Chemical Cloud Database [chemcd.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | 57841-69-7 [m.chemicalbook.com]
- 4. This compound ,57841-69-7 Spectrum_Chemical Cloud Database [chemcd.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound CAS#: 57841-69-7 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. hsa.ie [hsa.ie]
- 11. biosynth.com [biosynth.com]
- 12. eCFR :: 40 CFR 156.212 -- Personal protective equipment statements. [ecfr.gov]
- 13. molwiki.com [molwiki.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
